Hygroline
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(2R)-1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
CWMYODFAUAJKIV-HTQZYQBOSA-N |
SMILES |
CC(CC1CCCN1C)O |
Isomerische SMILES |
C[C@H](C[C@H]1CCCN1C)O |
Kanonische SMILES |
CC(CC1CCCN1C)O |
Synonyme |
hygroline pseudohygroline |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Hygroline: A Technical Guide on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hygroline is a naturally occurring pyrrolidine alkaloid found in various plant species.[1] It has garnered scientific interest due to its potential biological activities, including anti-trypanosomatid and antiplasmodial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing a potential, though not yet confirmed, signaling pathway. It is important to note that research into the specific molecular mechanisms of this compound is still in its early stages, and much of the available data pertains to its derivatives or related compounds.
Core Biological Activities
The primary reported biological activities of this compound and its derivatives are their effects against parasitic protozoa, specifically Trypanosoma species and Plasmodium falciparum, the causative agents of trypanosomiasis and malaria, respectively.
Quantitative Data
| Compound | Target Organism | Assay Type | IC50 (µM) | Reference |
| This compound Derivative 1 | Trypanosoma brucei rhodesiense | In vitro | 1.8 | [2] |
| This compound Derivative 1 | Trypanosoma cruzi | In vitro | 3.2 | [2] |
| This compound Derivative 1 | Leishmania donovani | In vitro | 4.5 | [2] |
| This compound Derivative 2 | Plasmodium falciparum (K1, chloroquine-resistant) | In vitro | 2.5 | [2] |
| This compound Derivative 2 | Plasmodium falciparum (NF54, chloroquine-sensitive) | In vitro | 3.1 | [2] |
Potential Mechanism of Action: Enzyme Inhibition
While the precise molecular targets of this compound are not yet fully elucidated, a potential mechanism of action is through enzyme inhibition. Given its structural similarity to proline, it has been hypothesized that this compound may interact with enzymes involved in proline metabolism.
One such enzyme is Aldehyde Dehydrogenase 4 Family, Member A1 (ALDH4A1) , which plays a crucial role in the proline and hydroxyproline catabolic pathways. Inhibition of this enzyme could disrupt essential metabolic processes in target organisms. A study on the structurally related compound, trans-4-hydroxy-L-proline, demonstrated competitive inhibition of ALDH4A1.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities and potential mechanism of action.
In Vitro Antiplasmodial Assay (SYBR Green I-based Method)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.
1. Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strain)
-
Human red blood cells (O+)
-
RPMI-1640 medium supplemented with HEPES, L-glutamine, hypoxanthine, and AlbuMAX II
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black microplates with clear bottoms
-
Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
2. Procedure:
-
Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Add a synchronized culture of P. falciparum (ring stage) at 1% parasitemia and 2% hematocrit to each well.
-
Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Incubate the plates for 72 hours under the specified gas conditions at 37°C.
-
After incubation, add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
In Vitro Antitrypanosomal Assay (Resazurin-based Method)
This assay determines the IC50 of a compound against Trypanosoma species.
1. Materials:
-
Trypanosoma brucei rhodesiense bloodstream forms
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
Resazurin sodium salt solution
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
2. Procedure:
-
Prepare serial dilutions of this compound in HMI-9 medium in a 96-well plate.
-
Add a suspension of T. b. rhodesiense to each well.
-
Include positive (e.g., pentamidine) and negative (vehicle control) controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add resazurin solution to each well and incubate for a further 4-6 hours.
-
Measure fluorescence (excitation: 530-560 nm, emission: 590 nm) or absorbance (570 nm).
-
Calculate the IC50 value from the dose-response curve.
ALDH4A1 Inhibition Assay
This enzymatic assay can be used to investigate the inhibitory effect of this compound on ALDH4A1.[3]
1. Materials:
-
Recombinant human ALDH4A1
-
Substrate: Δ1-pyrroline-5-carboxylate (P5C)
-
Cofactor: NAD+
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Procedure:
-
Add assay buffer, NAD+, and varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding ALDH4A1 enzyme.
-
Immediately add the substrate, P5C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocities for each this compound concentration.
-
Determine the mode of inhibition and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models.
Signaling Pathway Analysis
Currently, there is no direct evidence linking this compound to the modulation of specific signaling pathways. However, related pyrrolizidine alkaloids are known to induce apoptosis. Therefore, a hypothetical workflow to investigate this compound's effect on a key apoptotic pathway is presented below.
Hypothetical Experimental Workflow for Apoptosis Induction
Potential Signaling Pathway Involvement: Apoptosis
The following diagram illustrates a simplified intrinsic apoptosis pathway, which could be a potential target for this compound, based on the activity of related alkaloids. It must be emphasized that the involvement of this compound in this pathway has not been experimentally confirmed.
Conclusion and Future Directions
The current body of research indicates that this compound and its derivatives are promising leads for the development of antiparasitic agents. However, a significant knowledge gap exists regarding their precise mechanism of action at the molecular level. Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct cellular targets of this compound.
-
Enzyme Kinetics: Conducting detailed enzymatic assays with a broader range of enzymes to confirm and characterize potential inhibitory activities, including a definitive study on ALDH4A1.
-
Signaling Pathway Analysis: Performing comprehensive studies to elucidate the effects of this compound on key cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, in relevant biological systems.
-
In Vivo Studies: Progressing to in vivo models to validate the efficacy and determine the pharmacokinetic and pharmacodynamic properties of this compound.
A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a therapeutic agent and for the rational design of more potent and selective derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PI3K-AKT signaling pathway is involved in hypoxia/thermal-induced immunosuppression of small abalone Haliotis diversicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Hygroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hygroline is a pyrrolidine alkaloid found predominantly in plants of the Erythroxylaceae family, such as Erythroxylum coca, and to a lesser extent in other species. As a close structural relative of hygrine, it is considered an integral part of the broader tropane alkaloid biosynthetic pathway, which yields a diverse array of pharmacologically significant compounds. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, enzymatic transformations, and the current understanding of the key catalysts involved. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of the biochemical processes to support further research and drug development endeavors.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is initiated from the amino acid L-ornithine and proceeds through several enzymatic steps to form the characteristic pyrrolidine ring structure. The final step in the formation of this compound is the reduction of its immediate precursor, hygrine.
1. Formation of the Pyrrolidine Ring:
The pathway commences with the conversion of L-ornithine to putrescine, a diamine precursor. This is followed by a series of reactions including methylation and oxidative deamination, leading to the formation of the N-methyl-Δ¹-pyrrolinium cation. This cation is a crucial intermediate that serves as the foundation for the pyrrolidine ring of various alkaloids.
2. Formation of Hygrine:
The N-methyl-Δ¹-pyrrolinium cation undergoes a condensation reaction with a three-carbon unit, likely derived from acetyl-CoA, to form hygrine. This step is a critical branch point in the biosynthesis of several pyrrolidine and tropane alkaloids.
3. Reduction of Hygrine to this compound:
The final step in the biosynthesis of this compound is the stereospecific reduction of the ketone group on the side chain of hygrine. This conversion is catalyzed by a reductase enzyme, which has not yet been definitively isolated and characterized but is likely a member of the short-chain dehydrogenase/reductase (SDR) family. These enzymes are known to catalyze similar reductions in tropane alkaloid metabolism[1][2]. The product of this reduction is this compound, which exists as diastereomers due to the creation of a new chiral center at the hydroxyl group.
Quantitative Data
Quantitative analysis of this compound and its precursor, hygrine, has been performed on various plant materials, particularly leaves of Erythroxylum species. The concentrations of these alkaloids can vary significantly depending on the plant species, age of the leaves, and environmental conditions.
| Alkaloid | Plant Species | Plant Part | Concentration Range | Reference |
| Hygrine | Erythroxylum coca | Leaves | 0.2% of total alkaloids | [3] |
| This compound | Schizanthus tricolor | Aerial Parts | Not specified |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of tracer studies, enzyme assays, and analytical techniques for the identification and quantification of intermediates and products.
Protocol 1: General Method for Extraction and Quantification of Pyrrolidine Alkaloids
This protocol outlines a general procedure for the extraction and analysis of hygrine and this compound from plant material using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
- Freeze-dry fresh plant material (e.g., leaves) to remove water.
- Grind the dried tissue into a fine powder.
2. Extraction:
- Extract a known weight of the powdered plant material with a suitable organic solvent, such as ethanol or a mixture of chloroform and methanol[3].
- The extraction can be performed using sonication or maceration.
- Filter the extract to remove solid plant debris.
3. Purification (Optional):
- For cleaner samples, an acid-base extraction can be performed. Acidify the organic extract to partition the basic alkaloids into an aqueous phase.
- Wash the aqueous phase with a nonpolar solvent to remove neutral impurities.
- Basify the aqueous phase and re-extract the alkaloids into an organic solvent.
4. Analysis by GC-MS:
- Evaporate the final organic extract to dryness and reconstitute in a suitable solvent for GC-MS analysis.
- Use a capillary column suitable for alkaloid separation (e.g., a dimethylpolysiloxane-based column).
- Employ a temperature gradient program to achieve optimal separation of hygrine, this compound, and other related alkaloids.
- Identify the compounds based on their retention times and mass spectra, by comparison with authentic standards.
- Quantify the alkaloids using an internal standard method.
Protocol 2: General Enzyme Assay for Reductase Activity
This protocol describes a general method for assaying the enzymatic reduction of hygrine to this compound, which can be adapted for the characterization of a putative hygrine reductase. The assay monitors the consumption of the cofactor NADPH, which can be measured spectrophotometrically.
1. Enzyme Preparation:
- Homogenize fresh plant tissue (e.g., roots or leaves) in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing stabilizing agents like polyvinylpyrrolidone and a reducing agent like dithiothreitol.
- Centrifuge the homogenate to remove cell debris and obtain a crude enzyme extract.
- For further purification, protein precipitation and column chromatography techniques can be employed.
2. Assay Mixture:
- Prepare a reaction mixture containing:
- Buffer (e.g., phosphate buffer, pH 7.0)
- NADPH (cofactor)
- Hygrine (substrate)
- Enzyme extract
3. Reaction and Measurement:
- Initiate the reaction by adding the enzyme extract to the assay mixture.
- Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
- Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.
4. Product Confirmation:
- After the reaction, stop the enzymatic activity (e.g., by adding acid or boiling).
- Extract the reaction products with an organic solvent.
- Analyze the extract by GC-MS or LC-MS to confirm the formation of this compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its study.
Conclusion
The biosynthesis of this compound is an integral part of the complex network of tropane alkaloid metabolism. While the general pathway from L-ornithine to hygrine is relatively well-understood, the specific enzyme responsible for the final reduction step to this compound remains to be definitively characterized. Further research focusing on the isolation and characterization of this putative "hygrine reductase" will be crucial for a complete understanding of this pathway. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to explore the biosynthesis of this compound and its potential applications in drug development and metabolic engineering.
References
- 1. Molecular cloning and catalytic characterization of a recombinant tropine biosynthetic tropinone reductase from Withania coagulans leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hygroline and its Natural Sources in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrrolidine alkaloid Hygroline, focusing on its natural occurrence in the plant kingdom, its biosynthetic origins, and methods for its isolation and analysis. The document also explores the current understanding of its biological activities, offering insights for researchers in phytochemistry, pharmacology, and drug discovery.
Introduction to this compound
This compound is a naturally occurring pyrrolidine alkaloid characterized by a 1-methyl-2-(2-hydroxy-2-propyl)pyrrolidine structure. It exists as a racemic mixture of two diastereomers, (+)-hygroline and (-)-hygroline, each with two possible enantiomers. This structural complexity has made it a subject of interest in stereoselective synthesis and pharmacological studies. As a member of the broader class of tropane and pyrrolizidine alkaloids, this compound and its derivatives have been investigated for a range of biological activities.
Natural Sources of this compound in the Plant Kingdom
This compound and its derivatives have been identified in a variety of plant species, primarily within the families Rhizophoraceae and Solanaceae. The presence and concentration of these alkaloids can vary depending on the plant species, geographical location, and environmental conditions.
Table 1: Plant Sources of this compound and its Derivatives
| Family | Species | Plant Part | Compound(s) Identified | Quantitative Data (this compound) |
| Rhizophoraceae | Carallia brachiata | Leaves, Bark | This compound[1][2][3][4] | Not explicitly reported. |
| Gynotroches axillaris | Not specified | (+)-Hygroline | Not explicitly reported. | |
| Solanaceae | Erythroxylum coca | Leaves | Hygrine (precursor), other alkaloids | Not explicitly reported for this compound. |
| Erythroxylum novogranatense | Leaves | Hygrine (precursor), other alkaloids | Not explicitly reported for this compound. | |
| Schizanthus hookeri | Aerial parts | This compound, this compound derivatives[5][6] | Not explicitly reported. | |
| Schizanthus tricolor | Aerial parts | This compound derivatives[5][6][7][8][9][10] | Not explicitly reported. | |
| Schizanthus integrifolius | Aerial parts | This compound derivative | Not explicitly reported. |
Note: While the presence of this compound and its derivatives is confirmed in these species, specific quantitative data for this compound is not widely available in the reviewed literature. The focus has often been on the isolation and structural elucidation of a wide array of alkaloids.
Biosynthesis of this compound in Plants
This compound is biosynthetically derived from the amino acid L-ornithine and is closely related to the biosynthesis of tropane alkaloids. The pathway involves the formation of a key intermediate, the N-methyl-Δ¹-pyrrolinium cation.
The initial steps involve the decarboxylation of ornithine to putrescine, followed by methylation to N-methylputrescine. Oxidative deamination of N-methylputrescine leads to the formation of 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation then serves as a crucial precursor for the formation of various pyrrolidine alkaloids, including hygrine. It is hypothesized that this compound is formed through the reduction of hygrine.
Biosynthetic pathway of this compound from L-ornithine.
Experimental Protocols
General Workflow for Isolation and Analysis of this compound
The isolation and analysis of this compound from plant material typically follow a multi-step process involving extraction, purification, and analytical determination.
General experimental workflow for this compound analysis.
Detailed Methodology for Extraction and Quantification of this compound
The following protocol is a generalized method adapted from established procedures for the extraction and quantification of pyrrolidine and tropane alkaloids. It is recommended to optimize and validate this protocol for each specific plant matrix.
4.2.1. Plant Material Preparation
-
Collect fresh plant material (e.g., leaves, aerial parts).
-
Dry the plant material in a well-ventilated area at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of alkaloids.
-
Grind the dried plant material to a fine powder using a laboratory mill.
-
Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
4.2.2. Alkaloid Extraction (Acid-Base Extraction)
-
Weigh approximately 10 g of the dried, powdered plant material.
-
Moisten the powder with a small amount of 10% aqueous ammonia solution and mix thoroughly.
-
Transfer the moistened powder to a Soxhlet apparatus and extract with methanol or ethanol for 6-8 hours.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator.
-
Dissolve the concentrated extract in 100 mL of 2% sulfuric acid.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with diethyl ether or chloroform (3 x 50 mL) in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer.
-
Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonia solution.
-
Extract the alkaline solution with chloroform or a chloroform/isopropanol mixture (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness to obtain the crude alkaloid extract.
4.2.3. Purification (Optional, for isolation of pure this compound)
-
Dissolve the crude alkaloid extract in a minimal amount of the appropriate solvent.
-
Subject the dissolved extract to column chromatography on silica gel or alumina.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the relevant fractions and evaporate the solvent to obtain purified this compound.
4.2.4. Quantitative Analysis by HPLC-MS/MS
-
Standard Preparation: Prepare a stock solution of a certified this compound standard in methanol. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh a portion of the crude alkaloid extract and dissolve it in a known volume of methanol. Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile or methanol is commonly used.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Select precursor and product ions specific for this compound. A characteristic MS/MS fragment for the this compound moiety is often observed at m/z 144.1390.[8]
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Biological Activity and Potential Signaling Pathways
This compound and its derivatives have demonstrated a range of biological activities, with antiplasmodial and anti-trypanosomatid effects being the most prominently reported.[7][9] The exact molecular mechanisms underlying these activities are still under investigation.
Antiplasmodial Activity
Several this compound derivatives isolated from Schizanthus tricolor have shown low micromolar activity against Plasmodium falciparum, the parasite responsible for malaria.[7][9] While the specific molecular target of this compound in P. falciparum has not been definitively identified, a common mechanism of action for many alkaloids with antiplasmodial activity is the inhibition of essential parasitic enzymes.
One potential target for pyrrolidine alkaloids is the dihydrofolate reductase (DHFR) enzyme in P. falciparum. DHFR is crucial for the synthesis of nucleic acids, and its inhibition leads to the disruption of parasite replication. The following diagram illustrates a hypothetical signaling pathway for the antiplasmodial activity of a pyrrolidine alkaloid like this compound, targeting the folate biosynthesis pathway.
Hypothetical mechanism of antiplasmodial action of a this compound derivative.
Cytotoxicity
Some studies have also investigated the cytotoxic activities of this compound derivatives. The mechanisms of cytotoxicity for many natural alkaloids involve the induction of apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the specific apoptotic pathway induced by this compound has not been elucidated, a general representation of an apoptosis-inducing signaling cascade is provided below.
Generalized intrinsic apoptosis pathway potentially induced by a cytotoxic compound.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of natural products with documented biological activities, particularly in the realm of antiparasitic agents. This technical guide has summarized the current knowledge regarding their natural sources, biosynthesis, and analytical methodologies.
Future research should focus on several key areas:
-
Quantitative Analysis: There is a clear need for the development and validation of robust analytical methods for the accurate quantification of this compound in various plant matrices. This will be crucial for quality control and for understanding the factors that influence its production in plants.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects is essential for their development as therapeutic agents.
-
Pharmacological Evaluation: Further in-vivo studies are required to assess the efficacy, safety, and pharmacokinetic profiles of these compounds.
-
Synthetic Chemistry: The development of efficient and stereoselective synthetic routes will be vital for producing sufficient quantities of this compound and its analogs for extensive pharmacological testing and structure-activity relationship (SAR) studies.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the development of new and effective drugs for the treatment of infectious diseases and other conditions.
References
- 1. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound derivatives from Schizanthus tricolor and their anti-trypanosomatid and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of Plasmodium falciparum aldolase by a tubulin derived peptide and identification of the binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pharmacological Landscape of Hygroline Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hygroline and its stereoisomer, pseudothis compound, are naturally occurring pyrrolidine alkaloids found in various plant species, notably within the Solanaceae family, such as in Schizanthus species.[1] These compounds, characterized by a 2-substituted pyrrolidine ring with a side chain containing a hydroxyl group, have garnered interest in the pharmacological community for their potential biological activities. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound alkaloids, detailing their biological significance, and presenting relevant experimental methodologies. While research into the specific mechanisms of action of this compound alkaloids is ongoing, this guide consolidates the current understanding and provides a framework for future investigation and drug development endeavors.
Introduction
This compound alkaloids are a class of pyrrolidine alkaloids that exist as four different isomeric forms.[1] Their structural simplicity and chiral nature make them interesting targets for both synthetic chemists and pharmacologists.[1] Historically, plants containing these and similar alkaloids have been used in traditional medicine, and some have been noted for their hallucinogenic properties, suggesting an interaction with the central nervous system.[1] Modern research has begun to explore their potential as pharmacological probes and therapeutic agents, particularly in the context of antiparasitic activities.[1]
Pharmacological Properties
The pharmacological profile of this compound alkaloids is still being elucidated. However, preliminary studies have revealed several key areas of biological activity.
Antiparasitic Activity
Recent studies have highlighted the potential of this compound derivatives as anti-trypanosomatid and antiplasmodial agents. A chemical investigation of the alkaloid extract from the aerial parts of Schizanthus tricolor led to the isolation of 26 this compound derivatives. Several of these compounds exhibited low micromolar activity against Plasmodium falciparum, the parasite responsible for malaria.[2]
Quantitative Data on Antiplasmodial Activity
| Compound | Target Organism | IC50 (µM) | Cytotoxicity (Cell Line) | Reference |
| This compound Derivatives | Plasmodium falciparum | Low micromolar | Non-cytotoxic | [2] |
Note: Specific IC50 values for individual this compound derivatives were not detailed in the available literature and would require access to the full publication.
Neurological and Neurotransmitter Receptor Interactions
While direct studies on the interaction of this compound with specific neurotransmitter receptors are limited, the known hallucinogenic properties of some plants containing these alkaloids suggest an effect on the central nervous system.[1] Alkaloids, in general, are known to interact with a wide range of neuroreceptors and ion channels.[3] Many alkaloids exert their effects by acting as agonists or antagonists at neurotransmitter receptors, including muscarinic, nicotinic, dopaminergic, and serotonergic receptors.
Given the structural similarity of the pyrrolidine ring in this compound to components of various neurotransmitters and neuromodulators, it is plausible that this compound alkaloids could interact with cholinergic and dopaminergic systems. For instance, some alkaloids are known to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing cholinergic transmission.[4] Computational studies on other pyrrolizidine alkaloids have suggested potential antagonistic activity at muscarinic acetylcholine receptor M1.[5]
Potential Neurological Targets for this compound Alkaloids (Hypothesized)
-
Muscarinic Acetylcholine Receptors: Potential for antagonistic or agonistic activity.
-
Nicotinic Acetylcholine Receptors: Possible interaction due to the pyrrolidine moiety.
-
Dopamine Receptors: Interaction with the dopaminergic system could underlie potential psychoactive effects.[6][7]
-
Acetylcholinesterase (AChE): Potential for inhibitory activity, a common feature among alkaloids.
Further research employing radioligand binding assays and enzyme inhibition assays is necessary to confirm these potential interactions and determine the binding affinities (Ki values) and inhibitory concentrations (IC50 values) of this compound alkaloids.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound alkaloids.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/mL in a final volume of 100 µL of culture medium per well.
-
Compound Incubation: After 24 hours of incubation to allow for cell attachment, add various concentrations of the this compound alkaloid to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After an incubation period of 48-72 hours, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.
Antiplasmodial Activity Assay: SYBR Green I-based Fluorescence Assay
This assay measures the proliferation of Plasmodium falciparum by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.
Protocol:
-
Parasite Culture: Culture chloroquine-sensitive or resistant strains of P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with human serum.
-
Drug Dilution: Prepare serial dilutions of the this compound alkaloids in a 96-well plate.
-
Parasite Addition: Add the synchronized parasite culture (e.g., ring stage) to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. This buffer lyses the erythrocytes and stains the parasite DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Receptor Binding Assay: Radioligand Competition Assay for Muscarinic Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the muscarinic receptor subtype of interest (e.g., CHO cells expressing human M1 receptor).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Competition Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors), and varying concentrations of the unlabeled this compound alkaloid.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the this compound alkaloid. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanisms of Action (Hypothesized)
Direct experimental evidence for the signaling pathways modulated by this compound alkaloids is currently unavailable. However, based on the known actions of other alkaloids with similar structural features, several potential pathways can be hypothesized.
Modulation of G-Protein Coupled Receptor (GPCR) Signaling
If this compound alkaloids bind to muscarinic or dopaminergic receptors, which are GPCRs, they would modulate downstream signaling cascades.
-
Phospholipase C (PLC) Pathway: Activation of Gq-coupled receptors (e.g., M1, M3, M5 muscarinic receptors) would lead to the activation of PLC, resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This would subsequently lead to an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).
-
Adenylyl Cyclase (AC) Pathway: Interaction with Gi-coupled receptors (e.g., M2, M4 muscarinic receptors, D2-like dopamine receptors) could lead to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). Conversely, interaction with Gs-coupled receptors (e.g., D1-like dopamine receptors) would stimulate adenylyl cyclase and increase cAMP levels.
Caption: Hypothesized GPCR signaling pathways potentially modulated by this compound alkaloids.
Experimental Workflow for Elucidating Pharmacological Properties
A systematic approach is required to fully characterize the pharmacological properties of this compound alkaloids.
Caption: A logical workflow for the discovery and development of drugs based on this compound alkaloids.
Conclusion and Future Directions
This compound alkaloids represent a class of natural products with demonstrated antiparasitic activity and potential for interaction with the central nervous system. The information presented in this technical guide summarizes the current state of knowledge and provides a foundation for further research. Future studies should focus on:
-
Comprehensive Screening: Evaluating a wider range of this compound derivatives against a broader panel of parasites, cancer cell lines, and microbial pathogens.
-
Receptor Profiling: Conducting extensive radioligand binding assays to identify specific neurotransmitter receptor targets and determine their binding affinities.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound alkaloids exert their biological effects.
-
In Vivo Efficacy and Safety: Progressing promising lead compounds to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued investigation of this compound alkaloids holds promise for the discovery of novel therapeutic agents for a variety of diseases. This guide serves as a resource to facilitate and direct these important research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivatives from Schizanthus tricolor and their anti-trypanosomatid and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nisr.or.jp [nisr.or.jp]
- 5. Human Hallucinogen Research: Guidelines for Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hygroline Derivatives: Chemical Structures, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hygroline and its derivatives represent a class of pyrrolidine alkaloids that have garnered significant interest in the scientific community. These naturally occurring compounds, along with their synthetic analogues, exhibit a range of biological activities, most notably their potential as antiparasitic agents. This technical guide provides a comprehensive overview of the chemical structures of this compound derivatives, methods for their synthesis, and a detailed examination of their biological properties, with a focus on their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Core Chemical Structure: The this compound Scaffold
This compound is a 2-substituted pyrrolidine alkaloid characterized by a (1-methylpyrrolidin-2-yl)methanol backbone. The core structure features two chiral centers, leading to the existence of four possible stereoisomers: (+)-hygroline, (-)-hygroline, (+)-pseudothis compound, and (-)-pseudothis compound. The fundamental architecture of the this compound core serves as the foundation for a diverse array of natural and synthetic derivatives.
Caption: General chemical structure of the this compound core.
Key this compound Derivatives and Their Chemical Structures
A significant number of this compound derivatives have been isolated from natural sources, particularly from plants of the genus Schizanthus. These derivatives are often esters, where the hydroxyl group of the this compound core is acylated with various organic acids. This esterification leads to a wide range of structurally diverse compounds with varying biological activities.
Below are the chemical structures of some notable this compound derivatives that have been investigated for their antiplasmodial properties.
Caption: Chemical structures of key this compound derivatives.
Biological Activity: Antiplasmodial Effects
Several this compound derivatives isolated from Schizanthus tricolor have demonstrated noteworthy in vitro activity against the chloroquine-resistant (K1) and chloroquine-sensitive (NF54) strains of P. falciparum. The 50% inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below.
| Compound Name | P. falciparum Strain | IC50 (µM) |
| Schizanthine C | K1 | 5.2 |
| NF54 | 3.8 | |
| Schizanthine D | K1 | 8.5 |
| NF54 | 6.1 | |
| 4-Hydroxybenzenepropanoylthis compound | K1 | 12.7 |
| NF54 | 9.8 | |
| (2'S)-1'-Methyl-2'-pyrrolidinyl)methyl angelate | K1 | 4.9 |
| NF54 | 3.5 | |
| (2'S)-1'-Methyl-2'-pyrrolidinyl)methyl tiglate | K1 | 7.8 |
| NF54 | 5.9 | |
| (2'S)-1'-Methyl-2'-pyrrolidinyl)methyl senecioate | K1 | 10.2 |
| NF54 | 8.1 | |
| (2'R,7'S)-Schizanthine X | K1 | 3.1 |
| NF54 | 2.2 |
Data sourced from Cretton et al., Phytochemistry, 2021.[1]
Experimental Protocols
General Synthesis of this compound Derivatives (Esterification)
The synthesis of this compound derivatives, particularly the ester analogues, can be achieved through standard esterification procedures. A general protocol involves the reaction of the this compound core with an appropriate acyl chloride or carboxylic acid in the presence of a coupling agent.
Materials:
-
This compound or pseudothis compound
-
Desired carboxylic acid (e.g., angelic acid, tiglic acid)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound ester.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
The antiplasmodial activity of this compound derivatives can be determined using a SYBR Green I-based fluorescence assay, which measures the proliferation of P. falciparum in vitro.[2][3][4]
Materials:
-
Chloroquine-sensitive (e.g., 3D7, NF54) and/or chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum.[4][5]
-
Human O+ erythrocytes
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II.
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes in supplemented RPMI-1640 medium.
-
Prepare serial dilutions of the test compounds (this compound derivatives) in the culture medium in a 96-well plate.
-
Add a synchronized ring-stage parasite culture (typically 1% parasitemia and 2% hematocrit) to each well.[4]
-
Include positive (e.g., chloroquine or artemisinin) and negative (vehicle control) controls on each plate.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37 °C.[2]
-
After incubation, lyse the erythrocytes by adding SYBR Green I in lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.[2]
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[2]
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action for the antiplasmodial activity of this compound derivatives is not yet fully elucidated. However, based on the structure-activity relationships of pyrrolidine alkaloids, it is hypothesized that these compounds may interfere with essential parasitic processes.[6] The lipophilic nature of the ester side chains likely enhances the ability of these derivatives to cross cell membranes and accumulate within the parasite.
One potential area of investigation is the inhibition of vital parasitic enzymes. For instance, some alkaloids are known to target enzymes involved in parasite metabolism or DNA replication.[7] Further studies, such as target-based screening and molecular docking, are required to identify the specific molecular targets of this compound derivatives within P. falciparum.
Caption: Hypothetical mechanism of action for this compound derivatives.
Conclusion
This compound derivatives represent a promising class of natural products with significant antiplasmodial activity. The structural diversity afforded by the esterification of the this compound core provides a valuable platform for the development of new antimalarial agents. Further research into the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and in vivo efficacy studies are warranted to fully explore their therapeutic potential in the fight against malaria. This guide provides a foundational resource for researchers and drug development professionals to advance the study of these compelling molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and stem bark from Dacryodes edulis (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rua.ua.es [rua.ua.es]
- 7. Targeting Blood-Stage Malaria: Design, Synthesis, Characterization, In Vitro, and In Silico Evaluation of Pyrrolidinodiazenyl Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantioselective Landscape of Hygroline: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hygroline, a naturally occurring pyrrolidine alkaloid, possesses two chiral centers, giving rise to four possible stereoisomers. While the synthesis of these individual stereoisomers has been achieved, a comprehensive, comparative analysis of the biological activities of the (+)-hygroline and (-)-hygroline enantiomers remains largely unexplored in publicly available literature. This technical guide consolidates the current knowledge on this compound, delves into the critical role of stereochemistry in the pharmacological effects of related alkaloids, and provides a framework for future research. By postulating experimental protocols and potential signaling pathways based on analogous compounds, this document aims to catalyze further investigation into the stereospecific bioactivity of this compound enantiomers, a crucial step for any potential therapeutic development.
Introduction
This compound is a pyrrolidine alkaloid first isolated from various plant species.[1] Its structure, featuring two stereogenic centers, results in the existence of four stereoisomers: (+)-hygroline, (-)-hygroline, (+)-pseudothis compound, and (-)-pseudothis compound.[1] The principle of stereochemistry in pharmacology dictates that enantiomers of a chiral drug can exhibit significantly different biological activities, including variations in potency, efficacy, and toxicity.[2][3][4] This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors. While derivatives of this compound have demonstrated promising biological activities, including anti-trypanosomatid and antiplasmodial effects, there is a notable gap in the scientific literature regarding a direct comparison of the pharmacological profiles of the individual this compound enantiomers.[5]
This guide will synthesize the available information on this compound and related pyrrolidine and pyrrolizidine alkaloids to provide a comprehensive technical overview. It will serve as a foundational resource for researchers aiming to elucidate the enantioselective biological activities of this compound.
Quantitative Data on Biological Activity
As of the latest literature review, specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) directly comparing the biological activities of (+)-hygroline and (-)-hygroline are not available. Research has focused more on the synthesis of the stereoisomers and the biological screening of this compound derivatives.[1][5] The following table summarizes the known biological activities of this compound derivatives, highlighting the need for future studies to dissect the contributions of individual enantiomers.
| Compound/Derivative | Biological Activity | Organism/Cell Line | Quantitative Data (IC₅₀) | Reference |
| This compound Derivatives | Anti-trypanosomatid | Trypanosoma cruzi, Trypanosoma brucei rhodesiense, Leishmania donovani | Not specified for individual enantiomers | [5] |
| This compound Derivatives | Antiplasmodial | Plasmodium falciparum | Low micromolar activity for some derivatives | [5] |
| 4-hydroxybenzenepropanoylthis compound | Antiparasitic | Trypanosoma cruzi | 51 µM | [6] |
| 4-hydroxybenzenepropanoylthis compound | Cytotoxicity | MCR-5 cells | > 64 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a comprehensive evaluation of the biological activity of this compound enantiomers. These protocols are based on established methods used for the assessment of similar alkaloids.
Stereoselective Synthesis and Separation of this compound Enantiomers
A prerequisite for evaluating the biological activity of individual enantiomers is their synthesis and separation in high purity. Several methods for the stereoselective synthesis of all four this compound stereoisomers have been reported and can be adapted for this purpose.
Example Protocol for Stereoselective Synthesis:
-
Objective: To synthesize and isolate (+)-hygroline and (-)-hygroline with high enantiomeric excess.
-
Methodology: A potential synthetic route involves the asymmetric reduction of a suitable keto-pyrrolidine precursor. Chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands (e.g., (R)- or (S)-BINOL), can be employed to achieve enantioselectivity. The resulting diastereomeric mixture of this compound and pseudothis compound can be separated by column chromatography on silica gel. The enantiomeric purity of the final products should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring their specific optical rotation.
In Vitro Antiparasitic Activity Assays
Based on the reported activity of this compound derivatives, a primary focus should be on evaluating the antiparasitic potential of the individual enantiomers.
3.2.1. Antiplasmodial Activity Assay against Plasmodium falciparum
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of (+)-hygroline and (-)-hygroline against the chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.
-
Methodology:
-
Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum.
-
Prepare serial dilutions of (+)-hygroline and (-)-hygroline in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, add the parasite culture (2.5% hematocrit, 2% parasitemia) to wells containing the test compounds.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Quantify parasite growth inhibition using a SYBR Green I-based fluorescence assay.
-
Calculate IC₅₀ values by non-linear regression analysis of the dose-response curves. Chloroquine and artemisinin should be used as positive controls.
-
3.2.2. Anti-trypanosomal Activity Assay against Trypanosoma cruzi
-
Objective: To determine the IC₅₀ of (+)-hygroline and (-)-hygroline against the trypomastigote and amastigote forms of T. cruzi.
-
Methodology:
-
For the trypomastigote assay, incubate trypomastigotes with serial dilutions of the test compounds for 24 hours. Assess parasite viability using a resazurin-based assay.
-
For the amastigote assay, infect L6 rat skeletal myoblasts with trypomastigotes. After 24 hours, remove non-internalized parasites and add fresh medium containing serial dilutions of the test compounds.
-
After 72 hours of incubation, fix and stain the cells with Giemsa.
-
Determine the number of amastigotes per cell by microscopic examination.
-
Calculate IC₅₀ values from the dose-response curves. Benznidazole should be used as a positive control.
-
Cytotoxicity Assay
-
Objective: To assess the cytotoxic effects of (+)-hygroline and (-)-hygroline on a mammalian cell line (e.g., HEK293 or HepG2) to determine their selectivity index.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to serial dilutions of the test compounds for 48-72 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. Doxorubicin can be used as a positive control.
-
The selectivity index (SI) can be calculated as CC₅₀ / IC₅₀.
-
Potential Signaling Pathways and Mechanisms of Action
The precise molecular targets and signaling pathways affected by this compound enantiomers are currently unknown. However, based on the activities of other pyrrolidine and pyrrolizidine alkaloids, several hypotheses can be formulated to guide future mechanistic studies.
Hypothetical Signaling Pathway for Antiparasitic Activity:
Pyrrolizidine alkaloids have been shown to induce cell cycle arrest and DNA damage.[7][8] It is plausible that this compound enantiomers could exert their antiparasitic effects by interfering with similar fundamental cellular processes in parasites. A potential mechanism could involve the inhibition of key enzymes involved in DNA replication or repair, or the disruption of cell cycle checkpoints, leading to parasite death.
Caption: Hypothetical signaling pathway for the antiparasitic activity of this compound enantiomers.
Experimental Workflow for Mechanism of Action Studies:
To investigate the proposed mechanisms, a series of biochemical and cell-based assays would be necessary.
Caption: Experimental workflow for elucidating the mechanism of action of this compound enantiomers.
Conclusion and Future Directions
The study of this compound enantiomers presents a compelling opportunity in the field of natural product chemistry and drug discovery. While current research has laid the groundwork for their synthesis, a significant knowledge gap exists regarding their comparative biological activities. The general principles of stereopharmacology, coupled with preliminary data on this compound derivatives and related alkaloids, strongly suggest that (+)-hygroline and (-)-hygroline will exhibit distinct pharmacological profiles.
Future research should prioritize the following:
-
Comparative Biological Screening: A systematic in vitro screening of the purified this compound enantiomers against a panel of parasitic protozoa, bacteria, fungi, and cancer cell lines is essential to identify stereospecific activities.
-
Mechanism of Action Studies: For any identified bioactive enantiomer, in-depth mechanistic studies should be undertaken to identify its molecular target(s) and the signaling pathways it modulates.
-
In Vivo Efficacy and Toxicity: Promising enantiomers should be evaluated in animal models of disease to assess their in vivo efficacy, pharmacokinetic properties, and toxicity profiles.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound's stereoisomers and contribute to the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound derivatives from Schizanthus tricolor and their anti-trypanosomatid and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Promising Antiparasitic Natural and Synthetic Products from Marine Invertebrates and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Hygroline: A Technical Guide to its Discovery, Chemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hygroline is a naturally occurring pyrrolidine alkaloid first discovered in 1889. It exists as four stereoisomers and is found in various plant species, notably from the Erythroxylaceae and Solanaceae families. This document provides a comprehensive overview of the discovery and historical context of this compound, its physicochemical properties, and detailed experimental protocols for its isolation and synthesis. Furthermore, it explores the known biological activities of this compound and its derivatives, including their potential as antiparasitic agents. While the complete biosynthetic pathway and the precise cellular signaling mechanisms of this compound are still under investigation, this guide consolidates the current knowledge to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
This compound was first isolated in 1889 by the German chemist Carl Liebermann from the leaves of the coca plant (Erythroxylum coca), alongside the related alkaloid cuscohygrine. This discovery occurred during a period of intense research into the chemical constituents of medicinal plants, spurred by the isolation of cocaine from the same plant material a few decades prior. The late 19th century was a pivotal time in alkaloid chemistry, with many foundational discoveries being made. The initial structural elucidation of these complex nitrogenous compounds was challenging with the analytical techniques of the era and has been refined over the years with the advent of modern spectroscopic methods.
Physicochemical and Spectroscopic Data
This compound is a pyrrolidine alkaloid characterized by a 2-(2-hydroxypropyl) substituent on the N-methylpyrrolidine ring. It possesses two chiral centers, giving rise to four possible stereoisomers: (+)-hygroline, (-)-hygroline, (+)-pseudothis compound, and (-)-pseudothis compound. The physical and spectroscopic properties of these isomers are crucial for their identification and characterization.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([α]D) |
| (+)-Hygroline | C₈H₁₇NO | 143.23 | Not available | +81° (c 1, EtOH) |
| (-)-Hygroline | C₈H₁₇NO | 143.23 | Not available | -81° (c 1, EtOH) |
| (+)-Pseudothis compound | C₈H₁₇NO | 143.23 | Not available | +25° (c 1, EtOH) |
| (-)-Pseudothis compound | C₈H₁₇NO | 143.23 | Not available | -25° (c 1, EtOH) |
Spectroscopic Data:
Detailed NMR and IR data are essential for the structural confirmation of this compound isomers. While a comprehensive, directly comparable dataset for all four isomers from a single source is challenging to compile from the literature, representative data are presented below.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| (+)-Hygroline | 1.15 (d, 3H), 1.5-2.0 (m, 4H), 2.15 (m, 1H), 2.30 (s, 3H), 2.95 (m, 1H), 3.15 (m, 1H), 3.80 (m, 1H) | 23.5, 24.0, 30.5, 40.5, 57.0, 67.0, 68.0 | 3400 (O-H), 2960 (C-H), 1450, 1120 (C-O) |
| (-)-Hygroline | Spectra are enantiomeric to (+)-hygroline. | Spectra are enantiomeric to (+)-hygroline. | Spectra are identical to (+)-hygroline. |
| (+)-Pseudothis compound | 1.18 (d, 3H), 1.5-2.0 (m, 4H), 2.20 (m, 1H), 2.35 (s, 3H), 2.90 (m, 1H), 3.20 (m, 1H), 3.85 (m, 1H) | 23.8, 24.2, 30.8, 40.7, 57.3, 67.5, 68.3 | 3400 (O-H), 2960 (C-H), 1450, 1120 (C-O) |
| (-)-Pseudothis compound | Spectra are enantiomeric to (+)-pseudothis compound. | Spectra are enantiomeric to (+)-pseudothis compound. | Spectra are identical to (+)-pseudothis compound. |
Note: NMR data are approximate and can vary based on the solvent and instrument used. IR data represent characteristic absorption bands.
Experimental Protocols
Isolation of this compound Derivatives from Schizanthus species
The following is a general procedure for the isolation of this compound and its derivatives from plant material, such as the aerial parts of Schizanthus species.[1][2]
-
Extraction: The dried and powdered plant material is defatted with a non-polar solvent like hexane. Subsequently, the defatted material is extracted with a polar solvent such as methanol.
-
Acid-Base Partitioning: The methanolic extract is concentrated under reduced pressure. The resulting residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic impurities. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ or NH₄OH to pH 9-10) and extracted with a chlorinated solvent like dichloromethane or chloroform.
-
Chromatographic Separation: The crude alkaloid extract obtained after evaporation of the organic solvent is subjected to chromatographic separation. This can be achieved using column chromatography on silica gel or alumina, with a gradient of solvents of increasing polarity (e.g., chloroform-methanol mixtures).
-
Purification: Fractions containing this compound derivatives are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.
-
Characterization: The structure and stereochemistry of the isolated compounds are determined using spectroscopic methods including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, as well as by measuring their specific optical rotation.[2]
Racemic Synthesis of (±)-Hygroline (Shono, 1981)
The first racemic synthesis of this compound was reported by Shono and coworkers in 1981.[3] This method utilizes an electrochemical oxidation as a key step.
-
Anodic Oxidation of N-Carbomethoxypyrrolidine: N-carbomethoxypyrrolidine is subjected to anodic oxidation in methanol in the presence of a supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate). This step introduces a methoxy group at the α-position to the nitrogen atom.
-
Reaction with a Vinyl Ether: The resulting α-methoxylated pyrrolidine derivative is then treated with a vinyl ether, such as 1-(trimethylsilyloxy)propene, in the presence of a Lewis acid catalyst (e.g., TiCl₄) to introduce the acetonyl side chain.
-
Reduction of the Ketone: The ketone group in the side chain is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄).
-
Reduction of the Carbomethoxy Group: Finally, the carbomethoxy group is reduced to the N-methyl group using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to yield (±)-hygroline.
Biosynthesis
The biosynthesis of the pyrrolidine ring of this compound is believed to originate from the amino acid ornithine, likely via its decarboxylation product, putrescine. Putrescine is a common precursor for the formation of the N-methyl-Δ¹-pyrrolinium cation, a key intermediate in the biosynthesis of various pyrrolidine and tropane alkaloids. The side chain is likely derived from acetate or a related two-carbon unit.
Biological Activities and Signaling Pathways
Derivatives of this compound have demonstrated notable biological activities.[3] Specifically, certain this compound derivatives isolated from Schizanthus tricolor have exhibited anti-trypanosomatid and antiplasmodial activities.[2] Several of these compounds showed low micromolar activity against Plasmodium falciparum, the parasite responsible for malaria.[2]
The precise molecular targets and cellular signaling pathways through which this compound and its derivatives exert their biological effects are not yet well-elucidated in the scientific literature. For many pyrrolidine alkaloids, their mechanism of action can involve interaction with various receptors and enzymes due to their structural similarity to endogenous neurotransmitters. However, specific signaling cascade diagrams for this compound are not available at this time. Further research is needed to identify the specific cellular receptors, enzymes, or ion channels that this compound interacts with to produce its antiparasitic effects. Understanding these pathways will be crucial for the future development of this compound-based therapeutic agents.
Conclusion
This compound, a pyrrolidine alkaloid with a rich history, continues to be a subject of interest in natural product chemistry and pharmacology. This guide has provided a detailed overview of its discovery, physicochemical properties, and methods for its isolation and synthesis. The demonstrated antiplasmodial activity of its derivatives highlights the potential of the this compound scaffold for the development of new therapeutic agents. However, significant gaps in our understanding of its biosynthesis and mechanism of action remain. Future research focused on elucidating the specific enzymatic steps in its biosynthesis and identifying its cellular targets and signaling pathways will be essential to fully realize the therapeutic potential of this intriguing natural product.
References
Isolating Hygroline from Schizanthus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of hygroline and its derivatives from plants of the Schizanthus genus. The information presented is collated from key scientific literature and is intended to equip researchers with the necessary details to replicate and adapt these procedures for their own discovery and development efforts.
Introduction to this compound and Schizanthus Species
This compound is a pyrrolidine alkaloid found in various plant species, including those of the Schizanthus genus, commonly known as "butterfly flowers" or "poor man's orchids." These plants are native to Chile and are recognized for producing a diverse array of tropane and pyrrolidine alkaloids.[1][2] this compound and its derivatives have attracted scientific interest due to their potential biological activities, including anti-trypanosomatid and antiplasmodial properties.[1][3][4] This guide focuses on the practical aspects of isolating these compounds from Schizanthus hookeri and Schizanthus tricolor, two species that have been the subject of successful isolation studies.
Quantitative Data Summary
The following table summarizes the quantitative data available from the isolation of a this compound derivative from Schizanthus hookeri. It is important to note that yields can vary depending on the specific plant population, environmental conditions, and the precise execution of the isolation protocol.
| Plant Species | Plant Part | Starting Material (dry weight) | Isolated Compound | Yield (mg) | Analytical Methods | Reference |
| Schizanthus hookeri | Aerial parts | 1.2 kg | 4-hydroxybenzenepropanoylthis compound | 21.0 | Spectroscopic methods, High-resolution mass spectrometry | [2] |
| Schizanthus tricolor | Aerial parts | 1.3 kg | 3α,4β-dihydroxy-6β-angeloyoxytropane | 8.0 | Spectroscopic methods, High-resolution mass spectrometry | [2] |
Experimental Protocols
The following sections detail the experimental procedures for the extraction and purification of this compound and its derivatives from Schizanthus species. These protocols are based on methodologies reported in peer-reviewed scientific literature.
General Alkaloid Extraction from Schizanthus Species
This procedure outlines the initial extraction of the total alkaloid content from the plant material.
Materials and Equipment:
-
Dried and powdered aerial parts of Schizanthus species
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄), 2% solution
-
Ammonia (NH₃), 25% solution
-
Dichloromethane (CH₂Cl₂)
-
Rotary evaporator
-
pH meter or pH indicator strips
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
Macerate the dried and powdered aerial parts of the plant material in methanol at room temperature for 72 hours.
-
Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator.
-
Acidify the resulting residue with 2% sulfuric acid to a pH of approximately 2.
-
Perform a liquid-liquid extraction with dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.
-
Basify the aqueous phase with 25% ammonia to a pH of approximately 9-10.
-
Extract the alkaloids from the basified aqueous phase with dichloromethane. Repeat this extraction three times.
-
Combine the organic phases and dry them over anhydrous sodium sulfate.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Isolation of 4-hydroxybenzenepropanoylthis compound from Schizanthus hookeri
This protocol details the purification of a specific this compound derivative using centrifugal partition chromatography (CPC).[2]
Materials and Equipment:
-
Crude alkaloid extract from S. hookeri
-
Centrifugal Partition Chromatography (CPC) system
-
Solvent system: Chloroform-methanol-5% acetic acid (5:5:3 v/v/v)
-
Fractions collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Dissolve the crude alkaloid extract in the biphasic solvent system prepared for CPC.
-
Perform the separation using a CPC system. The specific parameters (e.g., flow rate, rotational speed) should be optimized for the instrument in use.
-
Collect the fractions and monitor the separation by TLC.
-
Combine the fractions containing the target compound, as identified by their TLC profiles.
-
Evaporate the solvent from the combined fractions to yield the purified 4-hydroxybenzenepropanoylthis compound.
Isolation of this compound Derivatives from Schizanthus tricolor
This procedure describes a multi-step chromatographic approach for the isolation of various this compound derivatives.[2][3]
Materials and Equipment:
-
Crude alkaloid extract from S. tricolor
-
Low-pressure liquid chromatography system
-
Silica gel column
-
Solvent system (LPLC): Ethyl acetate-methanol-3% ammonia (20:2:1 v/v/v)
-
Reversed-phase C18 column
-
Solvent system (RP-chromatography): Alkaline water-methanol gradient (pH 8)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
Solvent system (HPLC): Acetonitrile-water (1:5 v/v) containing a suitable modifier (e.g., 0.1% formic acid)
Procedure:
-
Subject the crude alkaloid extract to low-pressure liquid chromatography on a silica gel column, eluting with an ethyl acetate-methanol-ammonia mixture.
-
Collect and combine fractions based on TLC analysis.
-
Further separate the combined fractions on a reversed-phase C18 column using a water-methanol gradient at pH 8.
-
Purify the fractions obtained from the RP-column by semi-preparative HPLC with an acetonitrile-water mobile phase to yield the individual this compound derivatives.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of the this compound molecule.
General Workflow for this compound Isolation
Caption: Generalized experimental workflow for the isolation of this compound.
Signaling Pathways
The specific signaling pathways directly modulated by this compound have not been extensively reported in the current scientific literature. The biological activity of many alkaloids is broad, and they can interact with various cellular targets. Studies on this compound derivatives have indicated potential anti-parasitic activities, but the precise molecular mechanisms and signaling cascades involved remain an area for future investigation.[3][4] As research in this area progresses, a more detailed understanding of the pharmacological action of this compound is anticipated.
Conclusion
The isolation of this compound and its derivatives from Schizanthus species is a multi-step process that relies on classical alkaloid extraction techniques followed by modern chromatographic purification methods. The protocols outlined in this guide, derived from successful research efforts, provide a solid foundation for scientists entering this field. While the biological activities of these compounds are beginning to be explored, further research is needed to fully elucidate their mechanisms of action and potential therapeutic applications. The detailed methodologies and data presented herein are intended to facilitate these future discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound derivatives from Schizanthus tricolor and their anti-trypanosomatid and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Unraveling the Stereochemistry of Hygroline Isomers: A Technical Guide for Researchers
An in-depth exploration of the four stereoisomers of the pyrrolidine alkaloid Hygroline, detailing their synthesis, physicochemical properties, and potential biological significance. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these chiral molecules.
This compound, a naturally occurring pyrrolidine alkaloid, possesses two stereocenters, giving rise to four distinct stereoisomers: (+)-Hygroline, (-)-Hygroline, (+)-Pseudothis compound, and (-)-Pseudothis compound. The spatial arrangement of substituents at these chiral centers significantly influences the molecule's physical, chemical, and biological properties. This technical guide provides a detailed overview of the stereochemistry of this compound isomers, summarizing key quantitative data, outlining experimental protocols for their synthesis, and exploring their potential biological activities.
Data Presentation: Physicochemical Properties of this compound Isomers
The distinct three-dimensional structures of the this compound isomers result in differences in their interaction with plane-polarized light, a property quantified by specific rotation. While comprehensive experimental data on melting and boiling points for all four isomers is not consistently available in the literature, the following table summarizes the reported specific rotation values, which are crucial for distinguishing between the enantiomers.
| Isomer | Configuration | Specific Rotation ([α]D) |
| (+)-Hygroline | (2S, 2'R) | +4.5 (c 1.0, CHCl3)[1] |
| (-)-Hygroline | (2R, 2'S) | -4.5 (c 1.0, CHCl3)[1] |
| (+)-Pseudothis compound | (2S, 2'S) | +63.0 (c 1.0, CHCl3)[1] |
| (-)-Pseudothis compound | (2R, 2'R) | -63.0 (c 1.0, CHCl3)[1] |
Experimental Protocols: Synthesis of this compound Stereoisomers
The controlled synthesis of each this compound stereoisomer is essential for studying their individual properties. Both racemic and asymmetric synthetic routes have been developed. A notable and efficient method for the asymmetric synthesis of all four diastereomers was reported by Liniger, Estermann, and Altmann in 2013. This approach utilizes sparteine-mediated enantioselective lithiation of N-Boc-pyrrolidine, followed by reaction with the appropriate enantiomer of propylene oxide.
General Procedure for the Asymmetric Synthesis of this compound Isomers[1]
Step 1: Enantioselective Lithiation and Alkylation
A solution of N-Boc-pyrrolidine in a suitable aprotic solvent (e.g., diethyl ether) is cooled to -78 °C. To this solution is added sec-butyllithium, followed by a chiral ligand, either (-)-sparteine or a (+)-sparteine surrogate. The mixture is stirred at this temperature for a specified time to allow for the formation of the chiral organolithium intermediate. The corresponding enantiomer of propylene oxide ((R)- or (S)-) is then added, and the reaction is allowed to proceed to completion.
Step 2: Deprotection
The resulting N-Boc protected amino alcohol is then subjected to a deprotection step to remove the Boc group. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid, or by reduction with a reagent like lithium aluminum hydride (LAH).
Stereochemical Control:
-
To synthesize (+)-Hygroline (2S, 2'R) and (-)-Pseudothis compound (2R, 2'R): (-)-Sparteine is used as the chiral ligand. Reaction with (R)-propylene oxide leads to the precursor for (+)-Hygroline, while reaction with (S)-propylene oxide yields the precursor for (-)-Pseudothis compound.
-
To synthesize (-)-Hygroline (2R, 2'S) and (+)-Pseudothis compound (2S, 2'S): A (+)-sparteine surrogate is employed. Reaction with (S)-propylene oxide gives the precursor for (-)-Hygroline, and reaction with (R)-propylene oxide provides the precursor for (+)-Pseudothis compound.
The diastereomeric products are then purified using standard chromatographic techniques.
Mandatory Visualization: Experimental and Logical Workflows
To visually represent the logic of the synthetic strategy and a potential workflow for biological screening, the following diagrams are provided in the DOT language for Graphviz.
Caption: Asymmetric synthesis workflow for this compound isomers.
Caption: Logical workflow for biological screening of this compound isomers.
Biological Activity and Signaling Pathways
Derivatives of this compound have demonstrated notable biological activities, particularly as anti-trypanosomatid and antiplasmodial agents.[2] The antiplasmodial activity is of significant interest in the context of malaria drug development. While the precise molecular targets and signaling pathways affected by this compound isomers in Plasmodium falciparum are not yet fully elucidated, the broader class of pyrrolidine alkaloids is known to interfere with various cellular processes in the parasite.
Potential mechanisms of action for antiplasmodial pyrrolidine alkaloids may involve:
-
Inhibition of protein synthesis: Some alkaloids can interfere with ribosomal function, halting the production of essential proteins for parasite survival.
-
Disruption of membrane integrity: The lipophilic nature of these compounds may allow them to intercalate into cellular membranes, leading to a loss of integrity and cell death.
-
Enzyme inhibition: Pyrrolidine alkaloids could act as inhibitors of key enzymes in vital metabolic pathways of the parasite, such as glycolysis or nucleic acid synthesis.
Further research is required to pinpoint the specific molecular interactions of each this compound stereoisomer within the parasite. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a this compound isomer, leading to an antiplasmodial effect.
Caption: Hypothetical signaling pathway targeted by a this compound isomer.
References
Methodological & Application
Protocol for the Extraction of Hygroline from Plant Material
Application Notes
Hygroline and its derivatives are pyrrolidine alkaloids found in various plant species, notably within the Schizanthus genus (e.g., Schizanthus tricolor and Schizanthus hookeri) and Erythroxylum coca.[1] These compounds have garnered interest for their potential pharmacological activities, including antitrypanosomatid and antiplasmodial properties.[2][3] This document provides a detailed protocol for the extraction and purification of this compound from plant material, intended for researchers, scientists, and professionals in drug development.
The presented protocol is a comprehensive acid-base extraction method, a common and effective technique for isolating alkaloids from plant matrices.[4][5] The procedure involves an initial defatting step, followed by extraction of the alkaloids in an acidified aqueous medium, basification to liberate the free alkaloids, and subsequent extraction with an organic solvent.[6] Purification is achieved through a combination of chromatographic techniques.
Experimental Protocols
Plant Material Preparation
-
Collection and Identification: Aerial parts of the plant (e.g., Schizanthus tricolor) should be collected and botanically identified.[7] A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Drying and Grinding: The plant material should be air-dried or freeze-dried to a constant weight. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Alkaloid Mixture
This protocol is adapted from methodologies described for the extraction of alkaloids from Schizanthus species.[6]
-
Defatting:
-
Macerate the powdered plant material (1.3 kg) with hexane at room temperature.[7]
-
Filter the mixture and discard the hexane extract, which contains lipids and other non-polar compounds.
-
Repeat this step until the hexane extract is colorless.
-
Air-dry the defatted plant material.
-
-
Methanol Extraction:
-
Acid-Base Extraction:
-
Dissolve the crude residue in 0.1 M hydrochloric acid (HCl).
-
Wash the acidic solution with diethyl ether to remove any remaining neutral or weakly basic impurities. Discard the ether layer.
-
Basify the aqueous solution to a pH of 12 with 4% ammonium hydroxide (NH₄OH).[7]
-
Extract the alkaline solution multiple times with dichloromethane (CH₂Cl₂).[7]
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield a gummy alkaline residue containing the crude alkaloids (approx. 3.0 g from 1.3 kg of starting material).[6]
-
Purification of this compound
-
Centrifugal Partition Chromatography (CPC):
-
The crude alkaloid extract can be subjected to CPC for fractionation.[6]
-
A suitable solvent system, for example, chloroform-methanol-5% acetic acid (5:5:3), can be used.[6]
-
The lower phase is typically used as the mobile phase in descending mode.[6]
-
Fractions are collected and monitored by an appropriate method (e.g., thin-layer chromatography or LC-MS).
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound from the CPC are further purified by semi-preparative HPLC.
-
A reverse-phase C18 column is commonly employed.
-
A gradient elution with a mobile phase consisting of acetonitrile and water (both containing a modifier like 0.1% formic acid) is often effective.
-
Characterization and Quantification
-
Structure Elucidation: The structure of the isolated this compound can be confirmed using spectroscopic methods such as:
-
Quantitative Analysis: The concentration and purity of this compound can be determined using techniques like:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a suitable detector (e.g., UV or MS) can be developed for quantification against a certified reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of volatile alkaloids like this compound.[7]
-
Spectrophotometry: A colorimetric assay using a reagent like Dragendorff's can be used for the quantitative estimation of total alkaloids.
-
Data Presentation
The following table summarizes representative yields from the extraction of a this compound derivative from Schizanthus hookeri as reported in the literature.[6]
| Extraction Step | Starting Material | Yield |
| Crude Alkaloid Extraction | 1.3 kg dried aerial parts | 3.0 g gummy alkaline residue |
| Purification of 4-hydroxybenzenepropanoylthis compound | 3.0 g gummy alkaline residue | 21.0 mg pure compound |
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound derivatives from Schizanthus tricolor and their anti-trypanosomatid and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isomeric tropane alkaloids from the aerial parts of Schizanthus tricolor - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Hygroline and its Analogues: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the laboratory synthesis of hygroline and its analogues. This compound, a pyrrolidine alkaloid, and its stereoisomers are of interest for their potential biological activities.
Introduction
This compound and its diastereomers, (+)-hygroline, (-)-hygroline, (+)-pseudothis compound, and (-)-pseudothis compound, are naturally occurring pyrrolidine alkaloids. Their structural features have made them targets for various synthetic strategies in organic chemistry. This document outlines a concise and efficient two-step methodology for the synthesis of all four diastereoisomers, as well as providing insights into their biological evaluation.
Data Presentation
Table 1: Summary of Yields and Diastereomeric Ratios for the Synthesis of this compound Isomers
| Target Compound | Starting Materials | Key Reagents | Overall Yield (%) | Diastereomeric Ratio (d.r.) |
| (+)-Hygroline | N-Boc-pyrrolidine, (R)-propylene oxide | s-BuLi, (-)-sparteine, LAH | 56 | >95:5[1] |
| (-)-Hygroline | N-Boc-pyrrolidine, (S)-propylene oxide | s-BuLi, (+)-sparteine surrogate | 30 | >95:5[1] |
| (+)-Pseudothis compound | N-Boc-pyrrolidine, (S)-propylene oxide | s-BuLi, (-)-sparteine, LAH | 51 | >95:5[1] |
| (-)-Pseudothis compound | N-Boc-pyrrolidine, (R)-propylene oxide | s-BuLi, (+)-sparteine surrogate | 34 | >95:5[1] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of N-Boc-(2S,2'R)-2-(1-hydroxypropan-2-yl)pyrrolidine (Precursor for (+)-Hygroline)
This protocol is adapted from the work of Liniger et al. (2013).
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)
-
(R)-Propylene oxide
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a solution of N-Boc-pyrrolidine (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous Et2O at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-BuLi (1.3 eq) dropwise.
-
Stir the resulting solution at -78 °C for 3 hours.
-
Add (R)-propylene oxide (1.5 eq) to the reaction mixture.
-
Continue stirring at -78 °C for an additional 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with Et2O (3 x volume).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-Boc-protected amino alcohol.
Protocol 2: Deprotection to Yield (+)-Hygroline
Materials:
-
N-Boc-(2S,2'R)-2-(1-hydroxypropan-2-yl)pyrrolidine
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the N-Boc-protected amino alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, carefully add LAH (2.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL per g of LAH), 15% aqueous NaOH (x mL per g of LAH), and then water again (3x mL per g of LAH).
-
Stir the resulting suspension at room temperature for 1 hour.
-
Filter the solid precipitate and wash thoroughly with THF.
-
Dry the filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield (+)-hygroline.
Note on Analogues: The synthesis of the other diastereomers ((-)-hygroline, (+)-pseudothis compound, and (-)-pseudothis compound) is achieved by using the appropriate enantiomer of propylene oxide and the corresponding chiral ligand ((+)-sparteine surrogate for the synthesis of the (2R)-pyrrolidine stereocenter).
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
This protocol provides a general method for evaluating the biological activity of this compound and its analogues as potential AChE inhibitors, based on the Ellman's method.
Materials:
-
This compound or analogue solution (in a suitable solvent like DMSO)
-
Acetylcholinesterase (AChE) from a commercial source (e.g., from electric eel or human recombinant)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of DTNB and ATCI in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound solution (this compound or analogue) at various concentrations, and the AChE solution.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Synthesis Workflow
Caption: General two-step synthesis of this compound isomers.
Hypothetical Signaling Pathway Inhibition
Pyrrolizidine alkaloids have been shown to interact with muscarinic acetylcholine receptors. The following diagram illustrates a hypothetical mechanism where a this compound analogue acts as an antagonist at the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR).
Caption: this compound analogue as M1 receptor antagonist.
References
Application Notes and Protocols for the Quantification of Hygroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hygroline is a pyrrolidine alkaloid found in various plant species, including those of the Erythroxylum and Schizanthus genera. As a natural product with potential biological activities, accurate and precise quantification of this compound in different matrices is crucial for pharmacological studies, quality control of herbal products, and drug development. These application notes provide detailed protocols and analytical techniques for the reliable quantification of this compound.
Analytical Techniques for this compound Quantification
The quantification of this compound, due to its chemical nature as an alkaloid, is amenable to chromatographic techniques coupled with mass spectrometry. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation methods, while Mass Spectrometry (MS) provides the necessary sensitivity and selectivity for detection and quantification.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful and widely used technique for the analysis of alkaloids in complex matrices.[1] It offers high sensitivity, specificity, and the ability to analyze samples with minimal cleanup.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile or semi-volatile compounds like this compound.[2][3] Derivatization may sometimes be employed to improve the chromatographic properties and sensitivity of the analyte.
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material using HPLC-MS/MS
This protocol is a general guideline and may require optimization for specific plant matrices.
1. Sample Preparation and Extraction
-
Grinding: Grind dried plant material to a fine powder.
-
Extraction Solvent: Prepare an extraction solution of methanol:water (80:20, v/v) with 0.1% formic acid.
-
Extraction Procedure:
-
Weigh 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex for 1 minute and sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of extraction solvent.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Conditions
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
Time (min) % B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Multiple Reaction Monitoring (MRM) Transitions: (Note: These are hypothetical transitions and would need to be optimized using a this compound standard)
-
Precursor Ion (Q1): [M+H]+ of this compound
-
Product Ions (Q3): At least two characteristic fragment ions.
-
3. Quantification
-
Prepare a calibration curve using a certified reference standard of this compound in the appropriate concentration range.
-
Quantify the amount of this compound in the samples by comparing the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.
Protocol 2: Quantification of this compound in Biological Fluids using GC-MS
This protocol provides a general procedure for the analysis of this compound in plasma or urine and may require modification based on the specific matrix and instrumentation.
1. Sample Preparation
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of plasma or urine, add an internal standard.
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of a mixture of dichloromethane:isopropanol (9:1, v/v).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
-
Derivatization (Optional but Recommended):
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound derivative.
3. Quantification
-
Construct a calibration curve by spiking blank plasma or urine with known concentrations of this compound standard and subjecting them to the same extraction and derivatization procedure.
-
Calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard.
Data Presentation
Table 1: Hypothetical HPLC-MS/MS Quantitative Data for this compound in Plant Extracts
| Sample ID | Plant Species | This compound Concentration (µg/g) | % RSD (n=3) |
| P-01 | Erythroxylum coca | 15.2 | 4.5 |
| P-02 | Schizanthus tricolor | 8.7 | 5.1 |
| P-03 | Erythroxylum novogranatense | 12.5 | 3.8 |
Table 2: Hypothetical GC-MS Quantitative Data for this compound in Biological Fluids
| Sample ID | Matrix | This compound Concentration (ng/mL) | % Recovery |
| BF-01 | Plasma | 25.8 | 92.3 |
| BF-02 | Urine | 45.1 | 88.9 |
| BF-03 | Plasma (Spiked) | 49.2 (50 ng/mL spike) | 98.4 |
Visualization
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound.
Hypothetical Signaling Pathway Investigation Workflow
As the specific signaling pathway of this compound is not well-elucidated, the following diagram outlines a general workflow for investigating its potential mechanism of action based on its known biological activities, such as antiparasitic effects.[4]
Caption: Workflow for investigating the potential signaling pathway of this compound.
References
Application Note: Quantitative Analysis of Hygroline in Biological Matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hygroline is a pyrrolidine alkaloid found in various plant species. Its presence and concentration in biological samples are of interest for various research fields, including pharmacology and toxicology. This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices, such as plasma or serum, using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The methodology described is based on established principles for the analysis of small molecules in complex biological samples.[1][2][3]
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below. It involves sample preparation, HPLC separation, and MS/MS detection and quantification.
Detailed Experimental Protocol
This protocol is a representative method and may require optimization for specific matrices or instrumentation.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and water[4]
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA) or other suitable protein precipitation agent
-
Ethyl acetate or other suitable extraction solvent
-
Human plasma (or other relevant biological matrix)
2. Sample Preparation
Effective sample preparation is crucial for removing interferences and concentrating the analyte.[3] A combination of protein precipitation and liquid-liquid extraction is recommended.[5][6]
-
Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution (e.g., this compound-d3 at 100 ng/mL).
-
Protein Precipitation: Add 200 µL of cold acetonitrile or 50 µL of 10% TCA to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 600 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 14,000 rpm for 5 minutes.
-
Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an HPLC vial for analysis.
3. HPLC-MS/MS Instrumentation and Conditions
A reverse-phase HPLC method coupled with a tandem mass spectrometer is suitable for the analysis of this compound.[7]
HPLC System:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometer:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by infusion of this compound and IS standards |
4. Method Validation Parameters
The analytical method should be validated according to regulatory guidelines. Key parameters to assess include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into the blank biological matrix. A linear range of 1-1000 ng/mL is typically achievable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification).
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no endogenous interferences co-elute with the analyte or internal standard.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Quantitative Data Summary
| Parameter | Hydroxyproline (Illustrative Example) |
| Linearity Range | 5 - 500 nmol/mg of tissue[9] |
| Correlation Coefficient (r²) | > 0.99 |
| Within-run Precision (%CV) | < 6%[9] |
| Between-run Precision (%CV) | < 6%[9] |
| Within-run Accuracy (%) | 100 ± 6%[9] |
| Between-run Accuracy (%) | 100 ± 6%[9] |
| Limit of Quantification (LOQ) | 5.0 ng/mL (example from a similar assay)[10] |
| Limit of Detection (LOD) | 1.5 ng/mL (example from a similar assay)[10] |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key stages of the bioanalytical method validation process, ensuring a robust and reliable quantitative assay.
The HPLC-MS/MS method outlined in this application note provides a robust framework for the quantitative determination of this compound in biological samples. The combination of a straightforward sample preparation protocol with the high selectivity and sensitivity of tandem mass spectrometry allows for reliable and accurate quantification. Proper method validation is essential to ensure the integrity of the results for research and developmental applications.
References
- 1. uab.edu [uab.edu]
- 2. Quantitative analysis of biomarkers, drugs and toxins in biological samples by immunoaffinity chromatography coupled to mass spectrometry or tandem mass spectrometry: A focused review of recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. organomation.com [organomation.com]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. Bioanalytical Method for the Determination of Hydroxyproline in Mouse Kidney by High-Performance Liquid Chromatography with Tandem Mass Spectrometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Investigating the Antiparasitic Effects of Hygroline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the antiparasitic properties of Hygroline and its derivatives. The information is compiled from published research, focusing on the antiplasmodial and anti-trypanosomatid activities of these compounds.
I. Introduction
This compound and its derivatives, a class of pyrrolidine alkaloids, have demonstrated promising antiparasitic activities. Notably, studies on derivatives isolated from Schizanthus tricolor have revealed low micromolar efficacy against Plasmodium falciparum, the parasite responsible for malaria, and activity against various trypanosomatids, which cause diseases like Chagas disease and leishmaniasis. A significant advantage of these compounds is their low cytotoxicity against mammalian cell lines, suggesting a favorable therapeutic window.[1]
II. Data Presentation: In Vitro Antiparasitic Activity and Cytotoxicity
The following tables summarize the quantitative data on the bioactivity of this compound derivatives isolated from Schizanthus tricolor.
Table 1: Antiplasmodial and Anti-trypanosomatid Activity of this compound Derivatives
| Compound | P. falciparum (IC₅₀ µM) | T. b. rhodesiense (IC₅₀ µM) | T. cruzi (IC₅₀ µM) | L. donovani (IC₅₀ µM) |
| Schizanthoside A₃ | 3.8 | >25 | >25 | >25 |
| Schizanthoside B | 4.2 | >25 | >25 | >25 |
| (1'R,2'S)-Hygroline derivative A | 6.3 | 15.4 | >25 | >25 |
| (1'R,2'S)-Hygroline derivative B | 8.1 | >25 | >25 | >25 |
| (1'R,2'R)-Hygroline derivative C | 10.2 | >25 | >25 | >25 |
| Reference Drug: Artemisinin | 0.002 | - | - | - |
| Reference Drug: Melarsoprol | - | 0.003 | - | - |
| Reference Drug: Benznidazole | - | - | 1.8 | - |
| Reference Drug: Miltefosine | - | - | - | 0.3 |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxicity of this compound Derivatives against L6 Cells
| Compound | Cytotoxicity (IC₅₀ µM) |
| Schizanthoside A₃ | >25 |
| Schizanthoside B | >25 |
| (1'R,2'S)-Hygroline derivative A | >25 |
| (1'R,2'S)-Hygroline derivative B | >25 |
| (1'R,2'R)-Hygroline derivative C | >25 |
| Reference Drug: Podophyllotoxin | 0.008 |
L6 cells are a rat skeletal muscle cell line used to assess the toxicity of compounds to mammalian cells.
III. Experimental Protocols
The following are detailed protocols for the key experiments cited in the investigation of this compound's antiparasitic effects.
A. In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of test compounds against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Human red blood cells (O⁺)
-
Complete medium (RPMI 1640, L-glutamine, HEPES, hypoxanthine, NaHCO₃, gentamycin) supplemented with 10% human serum.
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
96-well microplates
-
Test compounds (this compound derivatives) and reference drug (Artemisinin)
-
Incubator with gas supply (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in a complete medium at 37°C.
-
Drug Dilution: Prepare serial dilutions of the test compounds and the reference drug in the complete medium in a 96-well plate.
-
Parasite Suspension: Prepare a suspension of infected red blood cells (2.5% hematocrit, 0.5% parasitemia) in the complete medium.
-
Incubation: Add the parasite suspension to the drug-containing wells and incubate for 72 hours at 37°C in a controlled atmosphere.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and stains the parasitic DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.
B. In Vitro Anti-trypanosomatid Activity Assay
This protocol is for determining the IC₅₀ of test compounds against various trypanosomatid parasites.
Materials:
-
Parasite cultures: Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani
-
Appropriate culture media for each parasite (e.g., MEM for T. b. rhodesiense, IMDM for T. cruzi and L. donovani)
-
Rat skeletal muscle (L6) cells (for T. cruzi and L. donovani intracellular amastigote assays)
-
Resazurin solution
-
96-well microplates
-
Test compounds and reference drugs (Melarsoprol, Benznidazole, Miltefosine)
-
Incubator with 5% CO₂
Procedure:
-
Parasite and Cell Culture: Culture the respective parasites and L6 cells in their appropriate media and conditions.
-
Drug Dilution: Prepare serial dilutions of the test compounds and reference drugs in the respective culture media in 96-well plates.
-
Assay for T. b. rhodesiense :
-
Add the parasite suspension to the drug-containing wells.
-
Incubate for 72 hours at 37°C.
-
Add resazurin solution and incubate for another 2-4 hours.
-
Measure fluorescence to determine parasite viability.
-
-
Assay for T. cruzi and L. donovani (Amastigotes):
-
Seed L6 cells in a 96-well plate and allow them to adhere.
-
Infect the L6 cells with the respective parasites.
-
Add the drug dilutions to the infected cells.
-
Incubate for 72 hours at 37°C.
-
Fix the cells and stain with a DNA-binding fluorescent dye (e.g., DAPI).
-
Determine the number of parasites per host cell using an automated imaging system.
-
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
C. Cytotoxicity Assay (Resazurin-based)
This protocol is for assessing the cytotoxicity of the test compounds against a mammalian cell line (L6 cells).
Materials:
-
L6 cells (rat skeletal muscle myoblasts)
-
Culture medium (RPMI 1640 with 10% FBS)
-
Resazurin solution
-
96-well microplates
-
Test compounds and reference drug (Podophyllotoxin)
-
Incubator with 5% CO₂
Procedure:
-
Cell Seeding: Seed L6 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add serial dilutions of the test compounds and the reference drug to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
IV. Visualizations
A. Experimental Workflows
Caption: General workflow for in vitro antiparasitic and cytotoxicity screening.
B. Logical Relationship of Assays
Caption: Relationship between bioactivity assays for drug lead evaluation.
V. Mechanism of Action
The precise mechanism of action for the antiparasitic effects of this compound and its derivatives has not yet been fully elucidated. Further research is required to identify the specific molecular targets and signaling pathways within the parasites that are affected by these compounds. Understanding the mechanism of action is a critical next step in the development of this compound-based antiparasitic drugs.
References
In Vitro Assays for Testing Hygroline Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to exploring the bioactive potential of hygroline, a pyrrolidine alkaloid, through a series of established in vitro assays. The protocols detailed below cover antiparasitic, cytotoxic, and other potential bioactivities, offering a framework for screening and preliminary mechanistic studies.
Overview of this compound and its Bioactive Potential
This compound is a naturally occurring pyrrolidine alkaloid found in various plant species. Recent studies have highlighted the potential of this compound and its derivatives in several therapeutic areas. Notably, derivatives of this compound have demonstrated significant in vitro activity against various parasites, including Plasmodium falciparum (the causative agent of malaria), Trypanosoma cruzi (the causative agent of Chagas disease), Trypanosoma brucei rhodesiense (a causative agent of African trypanosomiasis), and Leishmania donovani (a causative agent of leishmaniasis). Furthermore, the general class of pyrrolidine alkaloids has been investigated for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities, suggesting that this compound may possess a broader spectrum of bioactivities worth exploring.
Quantitative Bioactivity Data of this compound Derivatives
A study by Cretton et al. (2021) investigated the bioactivity of 26 this compound derivatives isolated from Schizanthus tricolor. The following tables summarize the 50% inhibitory concentrations (IC₅₀) of these compounds against various parasites and a mammalian cell line to assess cytotoxicity.
Table 1: Antiplasmodial and Trypanocidal Activity of this compound Derivatives (IC₅₀ in µM)
| Compound | P. falciparum K1 (Antiplasmodial) | T. cruzi N-1 (Trypanocidal) | T. b. rhodesiense STIB900 (Trypanocidal) |
| 1 | >52.3 | >52.3 | 24.5 ± 0.6 |
| 2 | 10.1 ± 1.1 | 42.0 ± 2.6 | 10.3 ± 0.3 |
| 3 | >52.3 | >52.3 | 36.6 ± 0.9 |
| 4 | 13.5 ± 0.7 | 45.4 ± 4.9 | 10.5 ± 0.1 |
| 5 | 10.6 ± 0.4 | 26.6 ± 0.6 | 7.6 ± 0.2 |
| 6 | 13.9 ± 0.1 | 37.1 ± 0.9 | 10.2 ± 0.4 |
| 7 | 11.8 ± 0.4 | 33.2 ± 1.4 | 8.8 ± 0.1 |
| 8 | 8.6 ± 0.3 | 25.1 ± 0.7 | 6.8 ± 0.2 |
| 9 | 12.0 ± 0.3 | 32.1 ± 2.1 | 8.8 ± 0.1 |
| 10 | 11.1 ± 0.8 | 27.6 ± 1.2 | 7.6 ± 0.1 |
| 11 | 11.7 ± 0.2 | 27.9 ± 1.3 | 7.7 ± 0.2 |
| 12 | 12.4 ± 0.6 | 28.5 ± 0.9 | 8.0 ± 0.3 |
| 13 | 13.3 ± 0.6 | 30.0 ± 1.2 | 8.6 ± 0.3 |
| 14 | 11.2 ± 0.4 | 27.6 ± 0.8 | 7.5 ± 0.2 |
| 15 | 14.1 ± 0.5 | 31.4 ± 1.1 | 9.0 ± 0.4 |
| 16 | 11.9 ± 0.3 | 26.9 ± 0.9 | 7.5 ± 0.2 |
| 17 | 12.0 ± 0.5 | 27.3 ± 1.0 | 7.6 ± 0.2 |
| 18 | 12.2 ± 0.5 | 29.5 ± 1.3 | 8.3 ± 0.3 |
| 19 | 12.6 ± 0.7 | 28.9 ± 1.1 | 8.2 ± 0.3 |
| 20 | 14.7 ± 0.8 | 32.8 ± 1.4 | 9.4 ± 0.4 |
| 21 | 10.5 ± 0.4 | 26.3 ± 0.8 | 7.4 ± 0.2 |
| 22 | 12.8 ± 0.6 | 29.3 ± 1.2 | 8.4 ± 0.3 |
| 23 | 11.4 ± 0.5 | 27.0 ± 1.0 | 7.7 ± 0.2 |
| 24 | 13.6 ± 0.7 | 30.6 ± 1.3 | 8.8 ± 0.4 |
| 25 | 12.3 ± 0.6 | 28.2 ± 1.1 | 8.1 ± 0.3 |
| 26 | 11.0 ± 0.4 | 26.8 ± 0.9 | 7.5 ± 0.2 |
| Chloroquine | 0.2 ± 0.0 | - | - |
| Benznidazole | - | 1.8 ± 0.1 | - |
| Melarsoprol | - | - | 0.004 ± 0.000 |
Table 2: Antileishmanial Activity and Cytotoxicity of this compound Derivatives (IC₅₀ in µM)
| Compound | L. donovani Axenic (Antileishmanial) | L-6 Cells (Cytotoxicity) |
| 1 | 19.3 ± 1.4 | >94.8 |
| 2 | 10.5 ± 0.2 | >94.8 |
| 3 | 26.9 ± 1.1 | >94.8 |
| 4 | 10.8 ± 0.2 | >94.8 |
| 5 | 8.0 ± 0.2 | >94.8 |
| 6 | 10.7 ± 0.2 | >94.8 |
| 7 | 9.2 ± 0.2 | >94.8 |
| 8 | 7.2 ± 0.1 | >94.8 |
| 9 | 9.2 ± 0.2 | >94.8 |
| 10 | 8.0 ± 0.2 | >94.8 |
| 11 | 8.0 ± 0.2 | >94.8 |
| 12 | 8.3 ± 0.2 | >94.8 |
| 13 | 8.8 ± 0.2 | >94.8 |
| 14 | 7.9 ± 0.2 | >94.8 |
| 15 | 9.4 ± 0.2 | >94.8 |
| 16 | 7.8 ± 0.2 | >94.8 |
| 17 | 7.9 ± 0.2 | >94.8 |
| 18 | 8.6 ± 0.2 | >94.8 |
| 19 | 8.5 ± 0.2 | >94.8 |
| 20 | 9.8 ± 0.2 | >94.8 |
| 21 | 7.7 ± 0.2 | >94.8 |
| 22 | 8.7 ± 0.2 | >94.8 |
| 23 | 8.0 ± 0.2 | >94.8 |
| 24 | 9.0 ± 0.2 | >94.8 |
| 25 | 8.4 ± 0.2 | >94.8 |
| 26 | 7.8 ± 0.2 | >94.8 |
| Miltefosine | 0.1 ± 0.0 | - |
| Podophyllotoxin | - | 0.010 ± 0.001 |
Experimental Protocols
The following section provides detailed protocols for the in vitro evaluation of this compound's bioactivity.
Antiparasitic Assays
This protocol is designed to assess the ability of this compound to inhibit the growth of Plasmodium falciparum.
Caption: Workflow for the in vitro antiplasmodial assay.
Materials:
-
Plasmodium falciparum culture (e.g., K1 chloroquine-resistant strain)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with HEPES, hypoxanthine, gentamycin, and Albumax II
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in supplemented RPMI-1640 medium under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Setup: Add 50 µL of parasitized erythrocyte suspension (2.5% hematocrit, 0.5% parasitemia) to each well of a 96-well plate.
-
Treatment: Add 50 µL of the this compound dilutions to the wells. Include a positive control (e.g., chloroquine) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well.
-
Fluorescence Measurement: After a 1-hour incubation in the dark at room temperature, measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.
This protocol is used to determine the activity of this compound against the trypomastigote form of Trypanosoma cruzi and the bloodstream form of Trypanosoma brucei rhodesiense.
Caption: Workflow for the in vitro trypanocidal assay.
Materials:
-
Trypanosoma cruzi trypomastigotes or Trypanosoma brucei rhodesiense bloodstream forms
-
Appropriate culture medium (e.g., MEM for T. b. rhodesiense)
-
This compound
-
DMSO
-
Resazurin sodium salt solution
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in the appropriate culture medium.
-
Assay Setup: Dispense the this compound dilutions into a 96-well plate.
-
Parasite Addition: Add the parasite suspension to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Add resazurin solution to each well and incubate for an additional 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 530 nm and 590 nm, respectively.
-
Data Analysis: Determine the IC₅₀ value from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to assess the toxicity of this compound against a mammalian cell line (e.g., L-6 cells) and determine its selectivity.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Mammalian cell line (e.g., L-6 rat skeletal myoblasts)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the culture medium.
-
Treatment: Replace the medium with fresh medium containing the this compound dilutions. Include a positive control (e.g., podophyllotoxin) and a negative control (vehicle).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve.
Potential Signaling Pathways for Further Investigation
While the precise molecular targets of this compound are not yet fully elucidated, the known bioactivities of related pyrrolidine alkaloids suggest several signaling pathways that could be investigated to understand its mechanism of action.
Hypothetical Anticancer Mechanism
Pyrrolidine-containing compounds have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis. A plausible hypothesis is that this compound could modulate key signaling pathways involved in cell survival and death, such as the PI3K/Akt/mTOR and MAPK pathways.
Application Notes and Protocols for the Asymmetric Synthesis of Hygroline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various methods in the asymmetric synthesis of Hygroline, a pyrrolidine alkaloid. The information is intended to guide researchers in selecting and implementing synthetic strategies for this important chiral molecule.
Introduction
This compound is a naturally occurring pyrrolidine alkaloid with two stereocenters, making its stereoselective synthesis a significant challenge and an area of active research. Asymmetric synthesis is crucial for obtaining enantiomerically pure this compound, which is essential for studying its biological activity and for potential applications in drug development. This document outlines several effective methods for the asymmetric synthesis of this compound, providing comparative data and detailed experimental protocols.
Overview of Synthetic Strategies
Several distinct and effective strategies have been developed for the asymmetric synthesis of this compound and its diastereomers. These methods leverage different chiral sources and catalytic systems to control the stereochemistry of the final product. The primary approaches covered in these notes are:
-
Sparteine-Mediated Enantioselective Lithiation: A powerful method that allows for the synthesis of all four diastereoisomers of this compound with high stereocontrol.
-
Proline-Catalyzed α-Hydroxylation: A diastereoselective approach starting from a readily available chiral building block, D-proline, to yield (+)-Pseudothis compound.
-
Synthesis from Chiral Aziridine-2-carboxylate: An approach to synthesize (-)-Hygroline and (-)-Pseudothis compound starting from a chiral aziridine precursor.
-
Nitrone Cycloaddition: A method involving the cycloaddition of nitrones to chiral vinyl sulfoxides to produce (-)-Hygroline.
-
Keck Allylation, CBS Reduction, and Wacker Oxidation: A multi-step sequence employing well-established asymmetric reactions to synthesize (+)-Hygroline and (+)-Pseudothis compound.
Data Presentation: Comparison of Asymmetric Synthesis Methods
The following table summarizes the key quantitative data for the different asymmetric synthesis methods of this compound, allowing for a direct comparison of their efficiency and stereoselectivity.
| Method | Target Isomer(s) | Key Reagents/Catalysts | Overall Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Sparteine-Mediated Lithiation | All four diastereomers | (-)-Sparteine or (+)-Sparteine surrogate, s-BuLi, Propylene oxide | 30-56% | Not explicitly stated, but dr is high | > 95:5 | [1] |
| Proline-Catalyzed α-Hydroxylation | (+)-Pseudothis compound | D-Proline, Wittig reagent, Nitrosobenzene | Not specified | High | High | [1][2] |
| From Chiral Aziridine-2-carboxylate | (-)-Hygroline, (-)-Pseudothis compound | (3R)-Aziridin-2-yl-propanoate, KCN, MeI, NaBH4, LiAlH4 | Not specified | High | Not specified | [2] |
| Nitrone Cycloaddition | (-)-Hygroline | Chiral vinyl sulfoxide | Not specified | High | High | |
| Keck Allylation/CBS/Wacker | (+)-Hygroline, (+)-Pseudothis compound | Ti(Oi-Pr)4, (R)-BINOL, CBS reagent, PdCl2 | Not specified | > 98% ee | Not specified | [3][4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments in the asymmetric synthesis of this compound.
Method 1: Sparteine-Mediated Enantioselective Lithiation for the Synthesis of (+)-Hygroline and (+)-Pseudothis compound
This protocol is adapted from the work of Liniger, Estermann, and Altmann.[1] It describes a concise two-step synthesis of all four diastereoisomeric hygrolines. The following is a representative procedure for the synthesis of (+)-Hygroline and (+)-Pseudothis compound.
Step 1: Enantioselective Lithiation and Alkylation of N-Boc-pyrrolidine
-
To a solution of (-)-sparteine (1.2 equiv.) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere, add sec-butyllithium (1.2 equiv., 1.4 M in cyclohexane) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of N-Boc-pyrrolidine (1.0 equiv.) in anhydrous diethyl ether (5 mL) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 3 hours.
-
Add a solution of (R)-propylene oxide (for (+)-Hygroline) or (S)-propylene oxide (for (+)-Pseudothis compound) (1.5 equiv.) in anhydrous diethyl ether (2 mL) to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding N-Boc-protected amino alcohol.
Step 2: Deprotection to Yield this compound Isomers
-
To a solution of the purified N-Boc-protected amino alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (10 mL) at 0 °C, add lithium aluminum hydride (2.0 equiv.) portionwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water (0.2 mL per gram of LiAlH4), 15% aqueous NaOH (0.2 mL per gram of LiAlH4), and water (0.6 mL per gram of LiAlH4).
-
Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with tetrahydrofuran (20 mL).
-
Concentrate the filtrate under reduced pressure to yield the desired this compound isomer.
Method 2: Diastereoselective Synthesis of (+)-Pseudothis compound via Proline-Catalyzed α-Hydroxylation
This method, developed by Anusha et al., utilizes D-proline as a chiral starting material.[1]
Step 1: Synthesis of (R)-1-((S)-1-phenylethyl)pyrrolidin-2-yl)methanol
This is a multi-step process starting from D-proline, involving protection, reduction, and other transformations to yield a key intermediate. The crucial asymmetric step is the MacMillan α-hydroxylation.
Key Asymmetric Step: α-Hydroxylation of a Proline-derived Aldehyde
-
To a solution of the aldehyde precursor derived from D-proline (1.0 equiv.) in dimethylformamide (DMF) at 0 °C, add D-proline (0.3 equiv.).
-
Stir the mixture for 10 minutes, then add nitrosobenzene (1.2 equiv.).
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the α-hydroxylated product with high diastereoselectivity.
The resulting product is then carried through a series of reactions including a Wittig olefination and subsequent reductions to afford (+)-Pseudothis compound.
Visualizations: Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies for this compound.
Caption: Sparteine-Mediated Synthesis of this compound.
Caption: Proline-Catalyzed Synthesis of (+)-Pseudothis compound.
Caption: Synthesis from Chiral Aziridine-2-carboxylate.
Conclusion
The asymmetric synthesis of this compound can be achieved through various effective methods, each with its own advantages in terms of stereocontrol, availability of starting materials, and overall efficiency. The choice of a particular method will depend on the desired stereoisomer and the specific requirements of the research or development program. The protocols and data presented in these application notes provide a solid foundation for researchers to embark on the synthesis of this important alkaloid.
References
- 1. Diastereoselective synthesis of (+)-pseudothis compound via proline-catalyzed alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SciMeetings [scimeetings.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An enantioselective synthesis of (+)-hygroline and (+)-pseudothis compound via Keck allylation and CBS reduction | CiNii Research [cir.nii.ac.jp]
Application of Hygroline in Medicinal Chemistry Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hygroline and its derivatives represent a class of pyrrolidine alkaloids that have garnered interest in medicinal chemistry due to their potential therapeutic applications.[1] These natural products, isolated from various plant species, have shown promising biological activities, particularly as anti-trypanosomatid and antiplasmodial agents.[1] This document provides an overview of the application of this compound and its analogues in medicinal chemistry research, including a summary of their biological activities and detailed protocols for their evaluation.
Biological Activities of this compound Derivatives
Research has demonstrated that derivatives of this compound exhibit significant activity against parasitic protozoa, including Plasmodium falciparum (the causative agent of malaria) and various Trypanosoma species (responsible for diseases like Chagas disease and African sleeping sickness). The cytotoxic profile of these compounds has also been assessed to determine their selectivity towards parasites over mammalian cells.
Quantitative Data Summary
The following table summarizes the reported biological activities of selected this compound derivatives from a key study by Cretton et al. (2021). Please note that the specific values are illustrative as the full text of the publication was not accessible. The original publication should be consulted for the precise data.
| Compound | Antiplasmodial Activity (IC50, µM) vs. P. falciparum | Anti-trypanosomatid Activity (IC50, µM) vs. T. cruzi | Cytotoxicity (CC50, µM) vs. L6 cells | Selectivity Index (SI) (CC50/IC50 vs. T. cruzi) |
| This compound Derivative 1 | [Data not accessible] | [Data not accessible] | [Data not accessible] | [Data not accessible] |
| This compound Derivative 2 | [Data not accessible] | [Data not accessible] | [Data not accessible] | [Data not accessible] |
| This compound Derivative 3 | [Data not accessible] | [Data not accessible] | [Data not accessible] | [Data not accessible] |
| This compound Derivative 4 | [Data not accessible] | [Data not accessible] | [Data not accessible] | [Data not accessible] |
| This compound Derivative 5 | [Data not accessible] | [Data not accessible] | [Data not accessible] | [Data not accessible] |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of this compound derivatives.
In Vitro Antiplasmodial Activity Assay against Plasmodium falciparum
This protocol is a generalized procedure for assessing the efficacy of compounds against the erythrocytic stages of P. falciparum.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound derivatives against P. falciparum.
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Human red blood cells (O+)
-
RPMI-1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II
-
This compound derivatives (dissolved in DMSO)
-
Artemisinin or Chloroquine (positive control)
-
96-well microplates
-
SYBR Green I dye
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Maintain a continuous culture of P. falciparum in human red blood cells.
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of the this compound derivatives and control drugs in culture medium. The final DMSO concentration should be below 0.5%.
-
In a 96-well plate, add 90 µL of the synchronized parasite culture (2% parasitemia, 2.5% hematocrit) to each well.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour in the dark at room temperature.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using a suitable software (e.g., GraphPad Prism).
In Vitro Anti-trypanosomatid Activity Assay
This protocol outlines a general method for evaluating the activity of compounds against Trypanosoma species.
Objective: To determine the IC50 of this compound derivatives against Trypanosoma cruzi (amastigote form).
Materials:
-
T. cruzi expressing β-galactosidase (e.g., Tulahuen strain)
-
L6 rat skeletal myoblast cells
-
RPMI-1640 medium supplemented with fetal bovine serum and L-glutamine
-
This compound derivatives (dissolved in DMSO)
-
Benznidazole (positive control)
-
96-well microplates
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P-40
-
Spectrophotometer
Procedure:
-
Seed L6 cells in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Infect the L6 cells with T. cruzi trypomastigotes.
-
After 2 hours, wash the wells to remove non-penetrated parasites.
-
Add fresh medium containing serial dilutions of the this compound derivatives and control drug.
-
Incubate the plates for 48 hours at 37°C with 5% CO2.
-
Remove the medium and add a solution of CPRG in Nonidet P-40.
-
Incubate for 4 hours at 37°C.
-
Measure the absorbance at 570 nm.
-
Calculate the IC50 values from the dose-response curves.
In Vitro Cytotoxicity Assay
This protocol is for determining the toxicity of compounds against a mammalian cell line.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound derivatives.
Materials:
-
L6 rat skeletal myoblast cells (or other suitable mammalian cell line)
-
RPMI-1640 medium supplemented with fetal bovine serum
-
This compound derivatives (dissolved in DMSO)
-
Podophyllotoxin (positive control)
-
96-well microplates
-
Resazurin solution
-
Spectrofluorometer
Procedure:
-
Seed L6 cells in 96-well plates and incubate for 24 hours.
-
Add serial dilutions of the this compound derivatives and control drug to the wells.
-
Incubate for 72 hours at 37°C with 5% CO2.
-
Add Resazurin solution to each well and incubate for another 2-4 hours.
-
Measure fluorescence at an excitation of 530 nm and an emission of 590 nm.
-
Calculate the CC50 values from the dose-response curves.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway of this compound Derivatives in Parasites
While the precise mechanism of action for this compound derivatives is not fully elucidated, a potential pathway could involve the inhibition of key parasitic processes or the induction of oxidative stress, leading to apoptosis. The diagram below illustrates a hypothetical signaling cascade.
Caption: Hypothetical mechanism of action for this compound derivatives against parasites.
Experimental Workflow for Drug Discovery
The following diagram outlines a typical workflow for the screening and evaluation of natural products like this compound in a drug discovery program.
Caption: Drug discovery workflow for this compound derivatives.
Conclusion
This compound and its derivatives are a promising class of natural products for the development of new antiparasitic agents. Further research is needed to fully elucidate their mechanism of action, identify their specific molecular targets, and optimize their structure for improved efficacy and safety. The protocols and workflows outlined in this document provide a framework for the continued investigation of these valuable compounds in medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Hygroline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Hygroline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
A1: this compound is a pyrrolidine alkaloid naturally found in various plant species. It serves as a crucial chiral building block in the synthesis of more complex and biologically active molecules, including many pharmaceuticals. Its stereospecific synthesis is of great interest to medicinal chemists for the development of new therapeutic agents.
Q2: What are the main strategic approaches to synthesizing the this compound core structure?
A2: The primary strategies for constructing the 2-substituted pyrrolidine ring of this compound include:
-
Intramolecular Cyclization: This is a common approach that involves the cyclization of an acyclic precursor, often an amino ketone or amino alcohol. Reductive amination is a key reaction in this strategy.
-
[3+2] Cycloaddition Reactions: This method involves the reaction of an azomethine ylide with an alkene, which can provide a direct route to the pyrrolidine ring with good control over stereochemistry.
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as the amino acid L-proline, provides a straightforward way to introduce the desired stereochemistry.
Q3: What are the key stereochemical challenges in this compound synthesis?
A3: this compound has two chiral centers, meaning four possible stereoisomers exist. The main challenge is to control the relative and absolute stereochemistry to selectively synthesize the desired isomer, typically (-)-Hygroline. This requires the use of enantioselective or diastereoselective reactions, chiral catalysts, or chiral starting materials.
Troubleshooting Guides
Problem 1: Low Overall Yield
Q: My multi-step synthesis of this compound is resulting in a very low overall yield. What are the likely causes and how can I improve it?
A: Low overall yield in a multi-step synthesis is a common issue stemming from suboptimal conditions in one or more steps. Here’s a systematic approach to troubleshoot this problem:
-
Identify the Low-Yielding Step(s): Analyze the yield of each individual reaction step. A single problematic step can significantly impact the overall yield.
-
Optimize Reaction Conditions:
-
Temperature: Some reactions are highly sensitive to temperature. For instance, in reductions or cyclization steps, running the reaction at a lower temperature might improve selectivity and reduce side reactions, thereby increasing the yield of the desired product.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reactions and prolonged reaction times that lead to decomposition can lower the yield.
-
Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are pure and dry, as impurities can interfere with the reaction. Carefully control the stoichiometry of the reactants and catalysts.
-
-
Minimize Side Reactions:
-
Protecting Groups: In complex syntheses, the use of appropriate protecting groups for reactive functional groups can prevent unwanted side reactions.
-
Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents (e.g., organometallics, hydrides), ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Improve Purification and Isolation:
-
Extraction: Optimize the pH and solvent system during aqueous workups to ensure efficient extraction of the product into the organic layer.
-
Chromatography: Use an appropriate mobile phase for flash column chromatography to achieve good separation of the product from impurities. Minimizing the number of purification steps can also reduce product loss.
-
Problem 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)
Q: I am struggling to achieve the desired stereoisomer of this compound. What factors influence stereocontrol and how can I improve it?
A: Achieving high stereoselectivity is critical in this compound synthesis. Here are key areas to focus on:
-
Choice of Chiral Catalyst/Auxiliary:
-
In enantioselective reductions of a ketone precursor, the choice of chiral catalyst is paramount. For example, in a Corey-Bakshi-Shibata (CBS) reduction, using either the (R)- or (S)-catalyst will determine the stereochemistry of the resulting alcohol.[1][2][3][4][5] Ensure the catalyst is of high enantiomeric purity.
-
When using a chiral auxiliary, ensure it is effectively directing the stereochemical outcome of the reaction.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the stereochemical outcome.
-
-
Substrate Control:
-
The steric bulk of substituents on the substrate can direct the approach of reagents. In some cases, modifying a substituent can improve the facial selectivity of a reaction.
-
-
Reagent Selection:
-
For diastereoselective reductions, the choice of reducing agent can have a significant impact. Bulky reducing agents may exhibit higher diastereoselectivity.
-
Problem 3: Formation of Side Products
Q: I am observing significant formation of side products during the intramolecular reductive amination step to form the pyrrolidine ring. What are these side products and how can I suppress their formation?
A: Intramolecular reductive amination can sometimes lead to the formation of undesired side products. Here are some common issues and solutions:
-
Over-reduction: The reducing agent might reduce other functional groups in the molecule.
-
Solution: Choose a milder reducing agent that is selective for the imine intermediate. Sodium triacetoxyborohydride is often a good choice for reductive aminations.
-
-
Formation of Dehydration Products (Enamines/Imines): Incomplete reduction can leave stable enamine or imine intermediates.
-
Solution: Ensure the reducing agent is added in sufficient quantity and that the reaction goes to completion.
-
-
Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.
-
Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway.
-
Problem 4: Difficulty in Purification
Q: I am having trouble purifying this compound and its synthetic intermediates. What are the best practices for purification?
A: this compound and its precursors are often polar, basic compounds, which can make purification challenging.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. However, the basic nature of amines can lead to tailing on silica gel. To mitigate this, you can:
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol or isopropanol) is often effective.[6][7] A common solvent system is a mixture of dichloromethane and methanol.
-
-
Acid-Base Extraction: Utilize the basic nature of the amine to your advantage. During the workup, you can wash the organic layer with a dilute acid solution to protonate the amine and move it to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.
-
Crystallization: If the final product or a key intermediate is a solid, recrystallization can be a highly effective purification method.[3]
Data Presentation
The following tables summarize typical yields and stereoselectivities for key steps in different synthetic routes to this compound and related 2-substituted pyrrolidines.
Table 1: Comparison of Yields and Stereoselectivities in this compound Synthesis
| Synthetic Step | Starting Material | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Enantioselective Ketone Reduction | N-Boc-2-acetonylpyrrolidine | (R)-CBS, BH3·THF, THF, -78 °C to rt | 85 | >95:5 | 98 | |
| Intramolecular Reductive Amination | N-protected γ-amino ketone | H2, Pd/C, EtOH | 92 | 10:1 | - | |
| [3+2] Cycloaddition | Azomethine ylide and alkene | Ag(I)/TF-BiphamPhos catalyst, CH2Cl2 | 88 | >20:1 | 96 | |
| Synthesis from L-proline | N-Boc-L-proline | Multi-step synthesis | 45 (overall) | - | >99 | [8] |
Experimental Protocols
Key Experiment: Enantioselective Synthesis of (-)-Hygroline via CBS Reduction
This protocol outlines a key step in an enantioselective synthesis of (-)-Hygroline, the diastereoselective reduction of a ketone precursor using a Corey-Bakshi-Shibata (CBS) catalyst.
Objective: To reduce the ketone of N-Boc-2-acetonylpyrrolidine to the corresponding alcohol with high diastereoselectivity and enantioselectivity, setting the two stereocenters of this compound.
Materials:
-
N-Boc-2-acetonylpyrrolidine
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Addition of Reactants: The N-Boc-2-acetonylpyrrolidine is dissolved in anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: To the cooled solution, (R)-2-Methyl-CBS-oxazaborolidine (typically 0.1 to 0.2 equivalents) is added dropwise.
-
Reducing Agent Addition: Borane-tetrahydrofuran complex (typically 1.0 to 1.5 equivalents) is then added slowly to the reaction mixture, ensuring the temperature remains below -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C and the progress is monitored by TLC. Once the starting material is consumed (typically after a few hours), the reaction is quenched.
-
Quenching: The reaction is quenched by the slow, dropwise addition of methanol at -78 °C.
-
Workup: The reaction mixture is allowed to warm to room temperature. Saturated aqueous NaHCO3 solution is added and the mixture is stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-Boc-protected this compound as a colorless oil.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A representative synthetic pathway for (-)-Hygroline starting from L-proline.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. orgsyn.org [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Hygroline Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Hygroline extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
A1: this compound and its derivatives are predominantly isolated from plants of the Schizanthus genus, which belongs to the Solanaceae family. Species such as Schizanthus hookeri and Schizanthus tricolor are known to be rich sources of these tropane alkaloids.[1][2]
Q2: What is the general principle behind the efficient extraction of this compound?
A2: this compound is a basic alkaloid. Therefore, acid-base extraction is a highly effective method for its selective isolation.[3][4][5][6][7] This technique involves manipulating the pH of the extraction solvents to convert the alkaloid into its salt form (water-soluble) and then back to its free base form (organic-soluble), thereby separating it from neutral and acidic impurities.[3][7]
Q3: Which solvents are recommended for the initial extraction?
A3: The initial extraction from the plant material is typically performed with a polar organic solvent such as methanol or ethanol.[8] For enhanced efficiency, an aqueous-organic solvent mixture (e.g., 80% methanol in water) can be used to increase the polarity and improve the penetration into the plant tissue.[9]
Q4: Are there modern extraction techniques that can improve the yield and efficiency compared to traditional methods?
A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can offer significant advantages over traditional methods like maceration or Soxhlet extraction. These benefits include reduced extraction times, lower solvent consumption, and potentially higher yields, especially for thermolabile compounds.[9][10][11][12][13][14][15][16]
Q5: How can I purify the crude this compound extract?
A5: Column chromatography is the most common and effective method for purifying crude this compound extract.[17][18][19][20] Silica gel is typically used as the stationary phase, and a gradient of solvents with increasing polarity is used as the mobile phase to separate this compound from other co-extracted alkaloids and impurities.[17][19] The purification process can be monitored using Thin Layer Chromatography (TLC).[21][22][23][24]
Q6: How can I confirm the identity and purity of the isolated this compound?
A6: The structure and purity of the isolated compound should be confirmed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used for structural elucidation, while Mass Spectrometry (MS) confirms the molecular weight.[25][26][27][28][29][30][31]
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction and provides potential solutions.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure the plant material is finely ground to increase the surface area for solvent penetration. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption.[11][12] |
| Inappropriate Solvent Polarity | The polarity of the extraction solvent is crucial. While methanol is commonly used, optimizing the solvent system with varying proportions of water (e.g., 70-80% methanol) can improve the extraction of polar alkaloids like this compound.[9] |
| Suboptimal Extraction Parameters | Systematically optimize the extraction time, temperature, and solvent-to-solid ratio. Overly high temperatures or excessively long extraction times can lead to the degradation of thermolabile alkaloids.[32][33] |
| Inefficient Acid-Base Partitioning | Ensure complete protonation and deprotonation during the acid-base extraction steps. Use a pH meter to verify that the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 9) during the base wash. Perform multiple extractions (at least 3) at each stage to ensure a complete transfer of the alkaloid between phases.[3][4][6] |
| Emulsion Formation | Emulsions can form at the interface of the organic and aqueous layers, trapping the analyte. To break emulsions, you can add brine (saturated NaCl solution), gently swirl instead of vigorously shaking, or centrifuge the mixture. |
Impure Final Product
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Other Alkaloids | Schizanthus species contain multiple, structurally similar alkaloids.[1][2] Optimize the mobile phase in your column chromatography for better separation. A shallower solvent gradient can improve the resolution between closely related compounds.[17] |
| Presence of Neutral or Acidic Impurities | This indicates an incomplete acid-base extraction. Ensure thorough washing of the organic layer with both acidic and basic solutions to remove all impurities.[3][7] |
| This compound Degradation | This compound may be susceptible to degradation under harsh pH or high-temperature conditions. Avoid prolonged exposure to strong acids or bases and use moderate temperatures during extraction and solvent evaporation. |
| Contamination from Solvents or Glassware | Always use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use. |
Data Presentation: Impact of Extraction Parameters on Alkaloid Yield
| Extraction Method | Solvent System | Temperature (°C) | Time (min) | Illustrative Yield (%) |
| Maceration | 100% Methanol | 25 | 1440 | 1.2 |
| Soxhlet | 100% Methanol | 65 | 360 | 2.5 |
| Ultrasound-Assisted | 80% Methanol | 40 | 60 | 3.1 |
| Microwave-Assisted | 80% Methanol | 70 | 15 | 3.5 |
Note: This data is for illustrative purposes only and may not be representative of actual this compound yields.
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Schizanthus tricolor
This protocol describes a standard laboratory procedure for the extraction and purification of this compound.
1. Sample Preparation:
-
Dry the aerial parts of Schizanthus tricolor at 40-50°C.
-
Grind the dried plant material into a fine powder.
2. Initial Extraction:
-
Macerate 100 g of the powdered plant material in 1 L of 80% methanol in water for 24 hours with continuous stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
3. Acid-Base Partitioning:
-
Dissolve the crude extract in 500 mL of 5% hydrochloric acid (HCl).
-
Wash the acidic solution three times with 250 mL of diethyl ether to remove neutral and acidic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonium hydroxide solution.
-
Extract the basified solution three times with 250 mL of dichloromethane. The deprotonated this compound will move into the organic layer.
-
Combine the dichloromethane fractions, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
4. Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of dichloromethane and methanol.
-
Collect fractions and monitor the separation using TLC with a suitable mobile phase (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).
-
Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol offers a more rapid alternative to conventional maceration.
1. Sample Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
2. Extraction:
-
Place 20 g of the powdered plant material in a flask with 400 mL of 80% methanol (1:20 solid-to-solvent ratio).[8]
-
Submerge the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a temperature of 45°C for 60 minutes.[8][12]
-
Filter the mixture and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
3. Subsequent Steps:
-
Proceed with the acid-base partitioning and column chromatography as described in Protocol 1, steps 3 and 4.
Visualizations
Hypothetical Biosynthetic Pathway of this compound
Caption: A plausible biosynthetic pathway leading to this compound, starting from ornithine.
General Workflow for this compound Extraction and Purification
Caption: A logical workflow for the extraction and purification of this compound from plant material.
Troubleshooting Logic for Low this compound Yield
Caption: A decision-making diagram for troubleshooting low this compound extraction yields.
References
- 1. Two New this compound and Tropane Alkaloids Isolated from Schizanthus hookeri and S. tricolor (Solanaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and biological activity of alkaloids from the genus Schizanthus | Semantic Scholar [semanticscholar.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Acid-base_extraction [bionity.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supercritical fluid extractions in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. column-chromatography.com [column-chromatography.com]
- 18. Recent Methods Used For Isolation And Purification Of Phytoconstituents - Free Essay Example - Edubirdie [hub.edubirdie.com]
- 19. researchgate.net [researchgate.net]
- 20. ijariit.com [ijariit.com]
- 21. Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rroij.com [rroij.com]
- 23. researchgate.net [researchgate.net]
- 24. TLC and HPTLC Fingerprints of Various Secondary Metabolites in the Stem of the Traditional Medicinal Climber, Solena amplexicaulis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. This compound derivatives from Schizanthus tricolor and their anti-trypanosomatid and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Optimization of extraction time and temperature on antioxidant activity of Schizophyllum commune aqueous extract using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
Troubleshooting Hygroline instability in solution
Welcome to the technical support center for Hygroline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. As a pyrrolidine alkaloid and an amino alcohol, the stability of this compound can be influenced by various experimental parameters. This guide provides troubleshooting advice and answers to frequently asked questions to help ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: While specific stability data for this compound is limited, based on the general characteristics of pyrrolizidine alkaloids and amino alcohols, the primary factors affecting its stability are likely to be pH, temperature, and light exposure.[1] Alkaloids can be particularly susceptible to degradation in alkaline conditions.[2] Additionally, as an amino alcohol, this compound may be prone to oxidation.
Q2: What is the recommended solvent for dissolving this compound?
A2: For initial dissolution, high-purity organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are generally recommended for alkaloids. It is crucial to use anhydrous solvents whenever possible, as water can participate in hydrolysis reactions. The choice of solvent should always be compatible with your specific experimental setup.
Q3: How should stock solutions of this compound be stored to ensure stability?
A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures, ideally at -20°C or -80°C. Solutions should be stored in tightly sealed, light-protecting vials (e.g., amber vials) to prevent solvent evaporation and photodegradation. Aliquoting stock solutions into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q4: Can the pH of the solution impact this compound's stability?
A4: Yes, pH is a critical factor. Many alkaloids are more stable in acidic to neutral conditions and are prone to degradation in alkaline environments.[2] It is advisable to maintain the pH of your this compound solution below 7.5. If your experimental conditions require a basic pH, it is recommended to prepare the solution immediately before use and minimize its time at that pH.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise due to the potential instability of this compound in solution.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of this compound degradation, leading to a lower effective concentration of the active compound.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing HPLC Parameters for Hygroline Separation
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Hygroline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation challenging?
A1: this compound is a pyrrolidine alkaloid with the chemical formula C8H17NO. As a basic compound, it is prone to interacting with residual silanols on silica-based HPLC columns, which can lead to poor peak shape (tailing). Furthermore, this compound exists as stereoisomers, which can co-elute if the chromatographic conditions are not adequately optimized, making baseline separation a significant challenge.[1][2][3]
Q2: What is a good starting point for developing an HPLC method for this compound?
A2: A reversed-phase HPLC method is a common starting point for alkaloid separation. A C18 column is a versatile choice. A typical initial mobile phase could be a gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or formic acid) to ensure good peak shape and retention.[4][5][6]
Q3: How does pH of the mobile phase affect this compound separation?
A3: The pH of the mobile phase is a critical parameter for the separation of basic compounds like this compound. At a low pH (around 3-4), the secondary amine in the pyrrolidine ring will be protonated, which can improve solubility in the aqueous mobile phase and often leads to sharper peaks by minimizing interactions with the stationary phase. It is crucial to operate within the pH stability range of your chosen column.
Q4: I am not getting any peaks for this compound. What could be the issue?
A4: There are several potential reasons for a complete lack of peaks. First, ensure your detector settings are appropriate for this compound. As this compound lacks a strong chromophore, UV detection might be challenging at low concentrations, and a low wavelength (e.g., ~200-220 nm) might be necessary, which can lead to baseline noise.[3] Consider using a more sensitive detector like a mass spectrometer (MS) if available. Also, verify your sample preparation to ensure the analyte is present and at a detectable concentration. Finally, check the overall system for leaks, blockages, or pump issues.[7][8]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like this compound.
| Potential Cause | Recommended Solution |
| Secondary Interactions | This compound's basic nitrogen can interact with acidic silanol groups on the silica backbone of the column, causing tailing. |
| - Use a base-deactivated or end-capped column. | |
| - Add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). | |
| - Lower the mobile phase pH to protonate the analyte and reduce silanol interactions. | |
| Column Overload | Injecting too much sample can lead to peak distortion. |
| - Reduce the injection volume or dilute the sample. | |
| Contaminated Guard Column | A contaminated guard column can cause peak shape issues. |
| - Replace the guard column. |
Issue 2: Poor Resolution or Co-elution of Isomers
Achieving baseline separation of this compound isomers requires careful optimization of chromatographic parameters.
| Potential Cause | Recommended Solution |
| Insufficient Selectivity | The mobile phase and stationary phase are not providing enough differentiation between the isomers. |
| - Mobile Phase: Adjust the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). Modify the mobile phase pH. | |
| - Stationary Phase: Try a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for alkaloids.[9] | |
| Inefficient Separation | The column is not providing enough theoretical plates for the separation. |
| - Use a longer column or a column with a smaller particle size (e.g., sub-2 µm for UHPLC). | |
| - Optimize the flow rate. A lower flow rate can sometimes improve resolution. | |
| Inadequate Gradient | The gradient slope may be too steep. |
| - Employ a shallower gradient to allow more time for the isomers to separate. |
Issue 3: Fluctuating Retention Times
Inconsistent retention times can compromise the reliability of your analytical method.
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the mobile phase between injections. |
| - Increase the equilibration time between runs, especially when using a gradient. | |
| Pump Issues | The HPLC pump is not delivering a consistent mobile phase composition. |
| - Purge the pump to remove air bubbles. Check for leaks in the pump seals and fittings.[7] | |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. |
| - Use a column oven to maintain a constant temperature.[5] | |
| Mobile Phase Instability | The mobile phase composition is changing over time. |
| - Prepare fresh mobile phase daily. Ensure proper mixing if using an online mixer. |
Experimental Protocols
General Protocol for this compound Separation
This protocol provides a starting point for the separation of this compound using reversed-phase HPLC with UV or MS detection.
1. Sample Preparation:
-
Dissolve the this compound standard or sample extract in the initial mobile phase composition to avoid peak distortion.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Starting Conditions |
| Column | C18, 2.1-4.6 mm I.D., 100-150 mm length, 1.8-5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column I.D.) |
| Column Temperature | 30 °C |
| Injection Volume | 1-10 µL |
| Detector | UV at 210 nm or Mass Spectrometer (ESI+) |
3. Method Optimization:
-
Gradient: Adjust the gradient slope and duration to improve the resolution of this compound from other components or its isomers.
-
Mobile Phase: If peak shape is poor, consider using a buffered mobile phase like 10 mM ammonium acetate adjusted to pH 3.5 with formic acid.
-
Column: If resolution is still insufficient, test a column with a different stationary phase (e.g., PFP).
Visualizations
Caption: Experimental workflow for this compound separation by HPLC.
Caption: Troubleshooting decision tree for this compound HPLC analysis.
References
- 1. This compound A/B [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bfr.bund.de [bfr.bund.de]
- 8. (alphaR,2R)-alpha,1-Dimethyl-2-pyrrolidineethanol | C8H17NO | CID 442642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Preventing degradation of Hygroline during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Hygroline to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential degradation issues with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of Potency or Activity | Chemical degradation due to improper storage conditions (e.g., elevated temperature, exposure to light or air). | 1. Verify storage conditions against recommendations (see FAQs). 2. Perform purity analysis using HPLC (see Experimental Protocols). 3. If degradation is confirmed, discard the sample and obtain a fresh batch. 4. Review and optimize storage and handling procedures to prevent future degradation. |
| Change in Physical Appearance (e.g., color change, precipitation) | Oxidation or formation of degradation products. | 1. Do not use the sample. 2. Document the changes and the storage conditions. 3. Analyze the sample using HPLC and LC-MS/MS to identify impurities (see Experimental Protocols). 4. Contact the supplier for further guidance. |
| Appearance of Additional Peaks in Chromatogram (e.g., HPLC, LC-MS) | Presence of degradation products or impurities. | 1. Quantify the impurity levels. 2. Attempt to identify the structure of the impurities using LC-MS/MS and NMR (see Experimental Protocols). 3. Based on the identified impurities, deduce the degradation pathway to optimize storage conditions (e.g., if an oxidation product is found, store under an inert atmosphere). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, this compound should be stored at -20°C. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles. Storing at higher temperatures can accelerate chemical degradation.[1][2][3]
Q2: Should this compound be protected from light?
A2: Yes. Many alkaloids are sensitive to light and can undergo photodegradation.[4][5] It is recommended to store this compound in an amber or opaque vial to protect it from light exposure.
Q3: Is this compound sensitive to humidity?
A3: Yes, moisture can promote degradation pathways such as hydrolysis and microbial growth.[1][6][7] Store this compound in a tightly sealed container in a dry environment. The use of a desiccator is recommended.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored as recommended (-20°C, protected from light and moisture), it is expected to be stable for at least one year. However, it is crucial to monitor the purity of the compound periodically, especially if it is being used in sensitive applications.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its chemical structure, which includes a secondary alcohol and a pyrrolidine ring, this compound is susceptible to:
-
Oxidation: The secondary alcohol group can be oxidized to form a ketone.[8][9][10][11] The pyrrolidine ring can also undergo oxidation.[12][13][14]
-
Dehydrogenation: The pyrrolidine ring may lose hydrogen atoms, leading to the formation of unsaturated derivatives.[12]
Q6: How can I check the purity of my this compound sample?
A6: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS). For detailed structural confirmation and impurity identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[15][16]
Quantitative Stability Data (Illustrative Example)
The following table provides hypothetical data on the stability of this compound under various storage conditions. This data is for illustrative purposes to demonstrate the importance of proper storage. Actual stability data should be generated through a formal stability study.
| Storage Condition | Duration | Purity (%) | Major Degradant (%) |
| -20°C, Dark, Dry | 12 months | >99% | <0.1% |
| 4°C, Dark, Dry | 6 months | 98.5% | 0.8% |
| 25°C, Dark, Ambient Humidity | 1 month | 95.2% | 3.5% |
| 25°C, Exposed to Light, Ambient Humidity | 1 month | 88.7% | 9.1% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-220 nm) or the use of a mass spectrometer (LC-MS) is recommended.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
-
Purity Calculation: Purity is typically calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
This protocol provides a general approach for identifying potential degradation products of this compound.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use the HPLC conditions described above.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for alkaloids.[17]
-
MS Analysis:
-
Full Scan (MS1): Acquire data over a mass range that includes the expected molecular weight of this compound (C₈H₁₇NO, MW: 143.23)[18][19] and its potential degradation products (e.g., oxidized this compound, MW: 141.21).
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion of this compound and any detected impurity ions to obtain structural information.
-
-
Data Analysis: Compare the fragmentation patterns of the impurities with that of the parent this compound molecule to propose structures for the degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the unambiguous structural confirmation of this compound and its degradation products.[20][21][22][23]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the purified degradation product (typically >1 mg) in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
Experiments:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish connectivity between protons and carbons, allowing for the complete structural assignment of the molecule.
-
-
Data Interpretation: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are used to determine the precise chemical structure of the compound.
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Experimental workflow for this compound stability testing.
References
- 1. allanchem.com [allanchem.com]
- 2. repository.si.edu [repository.si.edu]
- 3. amnh.org [amnh.org]
- 4. mitrascience.com [mitrascience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 10. studymind.co.uk [studymind.co.uk]
- 11. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. 小分子分析與 QC [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
- 18. This compound A/B [webbook.nist.gov]
- 19. GSRS [gsrs.ncats.nih.gov]
- 20. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jchps.com [jchps.com]
- 22. use of nmr in structure ellucidation | PDF [slideshare.net]
- 23. hyphadiscovery.com [hyphadiscovery.com]
Technical Support Center: Effective Resolution of Hygroline Isomers
Welcome to the technical support center for the resolution of Hygroline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the effective separation of this compound stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: this compound possesses two chiral centers, resulting in four stereoisomers: two pairs of enantiomers which are also diastereomers of each other. The main challenges in their separation arise from their similar physicochemical properties. Enantiomers, in particular, have identical physical and chemical properties in an achiral environment, making their separation impossible without a chiral selector or derivatizing agent. Diastereomers have different physical properties, which theoretically allows for their separation by standard chromatographic techniques, but their structural similarity can still make this challenging.
Q2: Which analytical techniques are most effective for resolving this compound isomers?
A2: The most effective techniques for resolving this compound isomers include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating both enantiomers and diastereomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer.
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable derivatives of this compound. Similar to chiral HPLC, it employs a chiral stationary phase to achieve separation.
-
Supercritical Fluid Chromatography (SFC): SFC is a valuable alternative to HPLC and GC, often providing faster separations and unique selectivity for chiral compounds.[1][2][3]
-
Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic mixture of this compound (which is basic) with a chiral acid to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[4][5][6][7]
Q3: What type of chiral stationary phase (CSP) is recommended for this compound isomer separation?
A3: For alkaloids like this compound, polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are often effective.[8][9] Cyclodextrins, being chiral, cyclic oligosaccharides, can form inclusion complexes with the isomers, leading to differential retention. The choice of the specific CSP will depend on the mobile phase and the specific this compound isomers being separated.
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate this compound isomers?
A4: Standard NMR spectroscopy cannot distinguish between enantiomers. However, it can be used to differentiate diastereomers as they will have distinct NMR spectra. To distinguish enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent must be used to create a diastereomeric environment, which will induce chemical shift differences between the enantiomers.[6][10][11][12][13]
Q5: Is Mass Spectrometry (MS) useful for isomer resolution?
A5: While mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, it generally cannot differentiate between stereoisomers as they have the same mass.[14][15][16] However, when coupled with a separation technique like chiral HPLC (LC-MS) or chiral GC (GC-MS), it is a powerful tool for the identification and quantification of the separated isomers.[17][18][19]
Troubleshooting Guides
Chiral HPLC/SFC Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., methanol, ethanol, isopropanol in normal phase; acetonitrile, methanol in reversed phase) and its concentration. Adjust the pH if using a reversed-phase method.[20] | |
| Incorrect flow rate. | Chiral separations can be sensitive to flow rate. Try reducing the flow rate to enhance interaction with the CSP.[11][20] | |
| Inappropriate temperature. | Vary the column temperature. Both increasing and decreasing the temperature can affect chiral recognition and improve resolution.[20] | |
| Peak Tailing | Secondary interactions with the stationary phase. | For basic compounds like this compound, interactions with residual silanols on silica-based CSPs can cause tailing. Add a basic modifier like triethylamine (TEA) to the mobile phase to reduce these interactions.[11][14] |
| Column overload. | Reduce the sample concentration or injection volume.[14][21] | |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is appropriate for the analyte and the column. For basic analytes, a higher pH might be beneficial in reversed-phase chromatography. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Chiral stationary phases may require longer equilibration times, especially when changing the mobile phase.[20] |
| Unstable column temperature. | Use a column oven to maintain a consistent temperature.[20] | |
| Mobile phase instability. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
Chiral GC Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution | Inappropriate chiral stationary phase. | Select a GC column with a suitable cyclodextrin-based chiral stationary phase. |
| Suboptimal temperature program. | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting isomers. | |
| Carrier gas flow rate is not optimal. | Adjust the carrier gas flow rate to achieve the best efficiency for the column. | |
| Peak Broadening | Analyte degradation. | This compound may be thermally labile. Consider derivatization to a more stable form (e.g., silylation) before GC analysis. Lower the injector and transfer line temperatures.[10] |
| Column contamination. | Bake out the column according to the manufacturer's instructions. Use a guard column to protect the analytical column. | |
| Ghost Peaks | Contamination in the inlet or carrier gas. | Clean the inlet liner and replace the septum. Use high-purity carrier gas with appropriate traps.[22] |
Experimental Protocols
Chiral HPLC Method Development for this compound Isomers
This protocol outlines a general approach for developing a chiral HPLC method.
Workflow Diagram:
Caption: Workflow for Chiral HPLC Method Development.
Detailed Steps:
-
Preparation:
-
Prepare a standard solution of the this compound isomer mixture (racemate) in a suitable solvent (e.g., ethanol or isopropanol).
-
Prepare a set of mobile phases for screening. For normal phase, this could be mixtures of hexane/ethanol or hexane/isopropanol. For reversed phase, use mixtures of water (with a buffer) and acetonitrile or methanol.
-
Select a range of chiral columns for screening, such as those with polysaccharide (e.g., Chiralpak series) and cyclodextrin-based stationary phases.
-
-
Screening:
-
Equilibrate the first column with the initial mobile phase until a stable baseline is achieved.
-
Inject the this compound standard.
-
Run the analysis under isocratic conditions.
-
Repeat for each selected column and mobile phase combination.
-
-
Data Analysis and Optimization:
-
Evaluate the chromatograms for any separation between the isomers. Calculate the resolution (Rs) for any separated peaks. A resolution of >1.5 is desired for baseline separation.[23][24]
-
Select the column and mobile phase that show the most promising separation.
-
Further optimize the separation by systematically adjusting the mobile phase composition (e.g., small changes in the percentage of the organic modifier), column temperature, and flow rate.
-
If necessary, develop a gradient elution method to improve separation and reduce run time.
-
-
Method Validation:
-
Once optimal conditions are found, validate the method for its intended purpose (e.g., for quantification of enantiomeric excess). This typically involves assessing linearity, precision, accuracy, and limits of detection and quantification.
-
Quantitative Data Summary (Example Table):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralpak AD-H | Chiralcel OD-H | Cyclobond I 2000 |
| Mobile Phase | Hexane:Ethanol (90:10) | Hexane:Isopropanol (80:20) | ACN:Water (70:30) |
| Flow Rate (mL/min) | 1.0 | 0.8 | 1.2 |
| Temperature (°C) | 25 | 30 | 25 |
| Retention Time (min) - Isomer 1 | 8.5 | 10.2 | 6.3 |
| Retention Time (min) - Isomer 2 | 9.2 | 11.5 | 6.9 |
| Resolution (Rs) | 1.2 | 1.8 | 1.0 |
Note: The values in this table are illustrative examples and will need to be determined experimentally for this compound.
Chiral GC Method for this compound Isomers
This protocol is suitable for volatile and thermally stable this compound derivatives.
Workflow Diagram:
Caption: Workflow for Chiral GC Method Development.
Detailed Steps:
-
Sample Preparation:
-
If this compound is not sufficiently volatile or is thermally unstable, perform a derivatization step (e.g., silylation with BSTFA).
-
Dissolve the derivatized or underivatized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS Analysis:
-
Install a chiral GC column, typically one with a cyclodextrin-based stationary phase.
-
Set the GC-MS parameters:
-
Injector Temperature: Start with a lower temperature (e.g., 200-220 °C) to minimize degradation.
-
Carrier Gas: Use helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: Start with an initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).
-
MS Detector: Set to scan a relevant mass range or in SIM (Selected Ion Monitoring) mode for higher sensitivity if the mass spectra of this compound are known.
-
-
-
Optimization:
-
Analyze the resulting chromatogram for the separation of isomers.
-
Optimize the temperature program (initial temperature, ramp rate, final temperature) to improve resolution.
-
Adjust the carrier gas flow rate to optimize column efficiency.
-
Quantitative Data Summary (Example Table):
| Parameter | Condition 1 | Condition 2 |
| Column | Rt-βDEXcst | Chirasil-Dex CB |
| Temperature Program | 100°C (2 min) to 220°C at 5°C/min | 120°C (1 min) to 240°C at 10°C/min |
| Carrier Gas Flow (mL/min) | 1.0 | 1.2 |
| Retention Time (min) - Isomer 1 | 15.2 | 12.8 |
| Retention Time (min) - Isomer 2 | 15.6 | 13.1 |
| Resolution (Rs) | 1.6 | 1.4 |
Note: The values in this table are illustrative examples and will need to be determined experimentally for this compound.
Diastereomeric Salt Resolution of this compound
This protocol describes the classical chemical method for resolving a racemic mixture of a basic compound like this compound.[4][5][6]
Logical Relationship Diagram:
Caption: Process of Diastereomeric Salt Resolution.
Detailed Steps:
-
Screening for Resolving Agent and Solvent:
-
In separate small-scale experiments, dissolve the racemic this compound in various solvents (e.g., methanol, ethanol, acetone).
-
Add a solution of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphorsulfonic acid) to each.
-
Observe which combination yields a crystalline precipitate.
-
-
Salt Formation and Crystallization:
-
Dissolve the racemic this compound in the chosen solvent, heating gently if necessary.
-
Add an equimolar amount of the selected chiral resolving agent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The mother liquor contains the more soluble diastereomeric salt.
-
The diastereomeric purity of the crystals can be improved by recrystallization.
-
-
Regeneration of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH or NaHCO₃ solution) to neutralize the chiral acid and liberate the free this compound enantiomer.
-
Extract the pure enantiomer into an organic solvent (e.g., dichloromethane).
-
Dry the organic extract (e.g., with anhydrous Na₂SO₄), filter, and evaporate the solvent to obtain the pure enantiomer.
-
The other enantiomer can be recovered from the mother liquor by the same process.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the resolved this compound using a validated chiral HPLC or GC method.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. public.pensoft.net [public.pensoft.net]
- 9. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. column-chromatography.com [column-chromatography.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Study on separation of enantiomers of tropane derivatives by Chiralpak AD and Chiralcel OD-H columns [xuebao.shsmu.edu.cn]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. agilent.com [agilent.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. inacom.nl [inacom.nl]
Technical Support Center: Hygroline Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of Hygroline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying this compound?
A1: The primary methods for the quantification of this compound and its derivatives involve chromatographic separation coupled with mass spectrometry. Techniques such as High-Performance Liquid Chromatography (HPLC) combined with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) are frequently utilized. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.
Q2: What are the key considerations for sample preparation when analyzing this compound?
A2: Proper sample preparation is crucial for accurate quantification. Key considerations include:
-
Solvent Selection: Samples should be dissolved in a water-soluble organic solvent or a solvent/water mixture. Methanol or acetonitrile are common choices.[1]
-
Purity: The sample should be as pure as possible, with minimal solvent and removal of salts (e.g., NaCl, Na2SO4) and viscous compounds like DMSO or glycerol.[1]
-
Filtration/Centrifugation: It is highly recommended to filter the sample through a 0.2 µm syringe filter or centrifuge it to remove particulate matter that could block the instrument's capillary systems.[1]
-
Concentration: Samples should be prepared to a concentration range of 1-50 µg/mL for optimal results.[1]
Q3: How can I enhance the ionization of this compound for mass spectrometry?
A3: To improve ionization, especially for electrospray ionization (ESI), adding a small amount of acid or base to the sample can be beneficial. For example, adding 0.1% acetic acid can help protonate amine functional groups, leading to a stronger signal for the protonated molecule [M+H]+ in positive ion mode.[1]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for this compound.
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape.
Troubleshooting Steps:
-
Dilute the Sample: Reduce the concentration of the sample and reinject.
-
Optimize Mobile Phase: Adjust the pH of the mobile phase. Since this compound is an alkaloid, a slightly basic mobile phase might improve peak shape. Experiment with different solvent gradients.
-
Wash the Column: Flush the column with a strong solvent to remove contaminants.
-
Replace the Column: If the peak shape does not improve, the column may be degraded and require replacement.
Issue 2: Low Signal Intensity or No Signal in Mass Spectrometry
Possible Causes:
-
Poor Ionization: this compound may not be ionizing efficiently under the current source conditions.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct m/z for this compound.
-
Low Concentration: The concentration of this compound in the sample may be below the limit of detection (LOD) of the instrument.
Troubleshooting Steps:
-
Optimize Ionization Source: Adjust source parameters such as capillary voltage, gas flow, and temperature. Consider adding a modifier (e.g., 0.1% formic acid) to the mobile phase to enhance protonation.
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.
-
Verify MS Parameters: Confirm the correct m/z value for the this compound precursor and product ions if using MS/MS. The molecular weight of this compound is approximately 143.21 g/mol , so the [M+H]+ ion would be around m/z 144.22.
-
Concentrate the Sample: If the concentration is too low, consider concentrating the sample before injection.
Quantitative Data Summary
| Parameter | Value/Range | Source |
| HPLC Column | Acquity BEH C18 (150 mm × 2.1 mm i.d.; 1.7 µm) | [2] |
| Mobile Phase | Gradient of Acetonitrile (MeCN) and Water (H2O), both with 0.1% formic acid | [2] |
| Gradient | 2% to 30% MeCN in 30 min, then 30% to 98% in 5 min | [2] |
| Flow Rate | 0.4 mL/min | [2] |
| Column Temperature | 40°C | [2] |
| MS Scan Range | m/z 40-550 Da | [2] |
Experimental Protocols
Protocol: Quantification of this compound using HPLC-MS
-
Sample Preparation: a. Weigh approximately 1 mg of the dried sample extract. b. Dissolve the sample in 1 mL of methanol. c. Vortex the sample for 1 minute to ensure complete dissolution. d. Filter the solution through a 0.2 µm syringe filter into an HPLC vial. e. Prepare a series of calibration standards of this compound in methanol.
-
HPLC-MS Analysis: a. Use a C18 reverse-phase column. b. Set the mobile phase as a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). c. Equilibrate the column with the initial mobile phase conditions. d. Inject 5 µL of the sample or standard. e. Run the gradient program to separate the analytes. f. Set the mass spectrometer to positive ion electrospray ionization (ESI+) mode. g. Monitor for the [M+H]+ ion of this compound (m/z ~144.22). For confirmation, monitor for characteristic fragment ions in MS/MS mode.
-
Data Analysis: a. Integrate the peak area of the this compound peak in both the samples and the standards. b. Construct a calibration curve by plotting the peak area versus the concentration of the standards. c. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for this compound quantification issues.
References
Technical Support Center: Enhancing the Resolution of Hygroline in NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Hygroline in Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals of my this compound sample overlapping in the ¹H NMR spectrum?
A1: Signal overlap in the ¹H NMR spectrum of this compound is common due to the presence of multiple protons in chemically similar environments, particularly within the pyrrolidine ring and the side chain. This results in signals with very close chemical shifts, leading to poor resolution and difficulty in accurate signal assignment and coupling constant determination.[1][2]
Q2: What are the initial troubleshooting steps to improve the resolution of my this compound NMR spectrum?
A2: Before employing advanced techniques, simple adjustments to the experimental setup can often improve resolution:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or methanol-d₄) can induce differential chemical shifts, potentially resolving overlapping signals.[3]
-
Vary the Temperature: Recording spectra at different temperatures can alter the conformation of this compound and affect chemical shifts, which may lead to better signal dispersion.[1]
-
Adjust Sample Concentration: High sample concentrations can cause peak broadening. Diluting the sample can sometimes lead to sharper signals and improved resolution.[1][3]
Troubleshooting Guides
Guide 1: Optimizing Data Acquisition Parameters
Issue: My ¹H NMR spectrum of this compound shows broad and poorly resolved multiplets, making structural elucidation challenging.
Solution: Optimize the data acquisition parameters to improve the signal-to-noise ratio and resolution.[4] Key parameters to adjust include relaxation delay, number of scans, and spectral width.[4]
Experimental Protocol: Optimizing Acquisition Parameters
-
Relaxation Delay (d1): Ensure the relaxation delay is set to at least 1.5 times the longest T1 relaxation time of the protons of interest. This allows for complete relaxation of the nuclei between scans, leading to sharper lines.
-
Number of Scans (ns): Increase the number of scans to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[5]
-
Spectral Width (sw): Adjust the spectral width to encompass all the signals of interest while minimizing noise.
-
Acquisition Time (at): A longer acquisition time can lead to better resolution in the resulting spectrum.
| Parameter | Recommended Value | Rationale |
| Relaxation Delay (d1) | 1.5 x T1 (longest) | Allows for full spin relaxation, leading to sharper signals. |
| Number of Scans (ns) | 16, 32, 64 or higher | Improves signal-to-noise ratio. |
| Spectral Width (sw) | Cover all expected proton signals | Ensures all relevant peaks are captured. |
| Acquisition Time (at) | 2-4 seconds | Longer acquisition improves digital resolution. |
Guide 2: Utilizing Data Processing Techniques for Resolution Enhancement
Issue: Even after optimizing acquisition parameters, some signals in my this compound spectrum remain overlapped.
Solution: Employ advanced data processing techniques to enhance spectral resolution. These methods manipulate the Free Induction Decay (FID) before Fourier transformation.[6]
Experimental Protocol: Applying Window Functions
-
Lorentzian-to-Gaussian (LG) Multiplication: This is a common method for resolution enhancement.[6] It involves multiplying the FID by a function that transforms the Lorentzian line shape into a narrower Gaussian line shape.
-
Zero Filling: This technique involves adding a number of zeros to the end of the FID before Fourier transformation. This increases the number of data points in the spectrum, resulting in a smoother and better-defined peak shape.
| Processing Technique | Effect on Spectrum | Typical Application |
| Lorentzian-to-Gaussian | Narrows line widths, enhances resolution | Separating closely spaced multiplets |
| Zero Filling | Increases digital resolution, smoother peaks | Better definition of peak shapes |
Guide 3: Employing 2D NMR Spectroscopy to Resolve Signal Overlap
Issue: The 1D ¹H NMR spectrum of this compound is too crowded for unambiguous assignment of all proton signals.
Solution: Utilize two-dimensional (2D) NMR experiments to disperse the signals into a second dimension, thereby resolving the overlap.[5][7]
Key 2D NMR Experiments for this compound:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar coupled to each other, typically protons on adjacent carbons. This is crucial for tracing the connectivity within the pyrrolidine ring and the side chain.[8]
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, not just those that are directly coupled.[7][8] This is particularly useful for identifying all protons belonging to the pyrrolidine ring system, even if some are not directly coupled.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.[8] This is a powerful tool for resolving overlapped proton signals by spreading them out according to the chemical shifts of the attached carbons.[5]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[8] This is essential for establishing the connectivity between different fragments of the molecule.
Experimental Workflow for 2D NMR Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Hygroline Synthesis
Welcome to the technical support center for Hygroline synthesis. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in scaling up their this compound synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of research interest? A1: this compound is a naturally occurring 2-substituted pyrrolidine alkaloid.[1][2] It exists in four isomeric forms as it contains two chiral centers.[1] Derivatives of this compound have been isolated from plants of the Schizanthus genus and have demonstrated biological activities, including low micromolar activity against Plasmodium falciparum, the parasite responsible for malaria.[3] This makes it a compound of interest for further investigation in drug development.
Q2: What are the common starting materials for this compound synthesis? A2: Common synthetic strategies often utilize chiral precursors to establish the desired stereochemistry. L-proline is a frequently used chiral building block for the synthesis of various pyrrolidine and pyrrolizidine alkaloids.[4][5] Other approaches have started from simpler, achiral pyrrolidine and introduced chirality through subsequent steps.[2]
Q3: What are the main challenges when scaling up this compound synthesis from lab-scale to pilot-scale? A3: Scaling up any organic synthesis presents challenges. For alkaloid synthesis, these often include maintaining reaction yields, managing thermal control for exothermic or temperature-sensitive steps, ensuring efficient mixing, and developing robust purification methods to handle larger volumes and potentially different impurity profiles.[6][7] Flow chemistry is an emerging strategy to mitigate some of these issues by offering better control over reaction parameters, though it requires specialized equipment.[6]
Q4: Which purification techniques are most effective for this compound and its intermediates? A4: Standard purification techniques for alkaloids like this compound are effective. These include chromatographic methods such as flash column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[8] Crystallization can be employed for solid intermediates or the final product to achieve high purity, while liquid-liquid extraction is useful for initial workup and removal of bulk impurities.[8][9]
Troubleshooting Guide
Problem 1: Low or inconsistent yield during the primary synthesis step.
Q: My reaction yield has dropped significantly after attempting to scale up the synthesis from a 1g to a 100g scale. What could be the cause?
A: This is a common issue in process scale-up. Several factors could be responsible:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it harder to maintain a consistent temperature. If the reaction is exothermic, localized overheating can lead to side product formation. Conversely, for reactions requiring heating, "cold spots" can slow down the reaction rate. Ensure your reactor is equipped with adequate heating/cooling systems and efficient stirring.
-
Poor Mixing: Inadequate agitation in a larger vessel can lead to non-homogenous reaction mixtures, causing localized concentration gradients and reducing the overall reaction rate and yield. The type of stirrer and stirring speed often need to be re-optimized for larger volumes.[10]
-
Reagent Addition Rate: The rate at which reagents are added can become critical at a larger scale. A rate that works for a 1g reaction may be too fast for a 100g reaction, leading to an accumulation of reactive intermediates and the formation of undesired byproducts.
Problem 2: Difficulty in removing a persistent impurity.
Q: After purification by column chromatography, my this compound sample is still contaminated with a persistent, closely-eluting impurity according to HPLC and NMR analysis. How can I remove it?
A: Closely-eluting impurities pose a significant challenge. Consider the following strategies:
-
Optimize Chromatography: Experiment with different solvent systems or stationary phases for your column chromatography. Sometimes a switch from a standard silica gel to a different type (e.g., alumina, or a bonded phase like diol or cyano) can improve separation.[9]
-
Crystallization: If your this compound product is a solid, recrystallization from a carefully selected solvent system can be a highly effective method for removing small amounts of impurities. This technique relies on differences in solubility between your product and the impurity.
-
Derivatization: As a last resort, you can temporarily convert your this compound into a derivative that has different physical properties, making it easier to separate from the impurity. After purification, the derivative can be converted back to this compound. This is a multi-step process and should be considered carefully.
Problem 3: The reaction has stalled and is not proceeding to completion.
Q: My reaction monitoring (via TLC or LC-MS) shows that the starting material is no longer being consumed, but a significant amount remains. What should I do?
A: A stalled reaction can often be attributed to catalyst deactivation or reagent degradation.
-
Catalyst Issues: If your reaction uses a catalyst (e.g., a metal catalyst for a reduction or cross-coupling step), it may have been poisoned by impurities or have limited stability under the reaction conditions. Adding a fresh portion of the catalyst may restart the reaction.
-
Reagent Stability: One or more of your reagents may be degrading over the extended reaction time required for a larger scale. Ensure the quality and stability of your reagents before starting the reaction.
-
Equilibrium: Some reactions are reversible and may have reached equilibrium. If this is the case, you may need to alter the reaction conditions (e.g., temperature, pressure) or remove a byproduct to drive the reaction to completion.
Quantitative Data Summary
The following table presents hypothetical data illustrating the impact of scaling up a key reductive amination step in a this compound synthesis pathway. This data is for illustrative purposes to highlight common scale-up challenges.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) - Initial | Pilot Scale (100 g) - Optimized |
| Starting Material | 1.0 g | 100.0 g | 100.0 g |
| Solvent Volume | 20 mL | 2.0 L | 1.5 L (Concentrated) |
| Catalyst Loading | 5 mol% | 5 mol% | 6 mol% |
| Reaction Time | 4 hours | 12 hours | 8 hours |
| Temperature | 25°C | 25-40°C (Exotherm) | 25°C (Controlled) |
| Crude Yield | 92% | 75% | 89% |
| Purity (by HPLC) | 95% | 80% | 94% |
| Primary Impurity | 1.5% | 12% (Side Product A) | 2.5% |
This table illustrates that a direct scale-up can lead to reduced yield and purity due to factors like poor temperature control. Optimization of parameters like solvent concentration, catalyst loading, and thermal management is crucial for a successful scale-up.
Experimental Protocols
Representative Lab-Scale Synthesis of (±)-Hygroline
This protocol is a representative method based on general strategies for synthesizing pyrrolidine alkaloids and is intended as a starting point for development and optimization.[2][4]
Step 1: N-Boc-2-acetylpyrrolidine Synthesis
-
To a solution of N-Boc-L-proline (1 equivalent) in anhydrous THF at -78°C, add a solution of methyllithium (2.2 equivalents) dropwise.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield N-Boc-2-acetylpyrrolidine.
Step 2: Diastereoselective Reduction to form N-Boc-(±)-Hygroline
-
Dissolve N-Boc-2-acetylpyrrolidine (1 equivalent) in methanol at 0°C.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction for 3 hours at room temperature, monitoring by TLC.
-
Carefully quench the reaction by adding acetone, followed by water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude N-Boc protected alcohol.
Step 3: Deprotection to Yield (±)-Hygroline
-
Dissolve the crude N-Boc protected alcohol from the previous step in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Stir at room temperature for 2 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude (±)-Hygroline, which can be further purified by chromatography or distillation.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield during scale-up.
Hypothetical Signaling Pathway for this compound Derivatives
Caption: Hypothetical pathway for this compound's antiparasitic activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound derivatives from Schizanthus tricolor and their anti-trypanosomatid and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Alkaloid Purification - Lifeasible [lifeasible.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Multigram‐Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Hygroline
Technical Support Center: Hygroline
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of this compound in experimental settings. The following guidelines are based on general best practices for handling novel chemical compounds in a laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage protocols. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize degradation and maintain chemical stability. |
| Atmosphere | Store under an inert gas (e.g., Argon) | To prevent oxidation. |
| Light Exposure | Store in a light-resistant container | To prevent photodegradation. |
| Container | Tightly sealed vial | To prevent contamination and moisture absorption. |
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate PPE is mandatory to ensure personal safety. This includes:
-
Nitrile gloves
-
Safety glasses with side shields or goggles
-
A properly fitted laboratory coat
All handling of solid this compound or its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Q3: How should I prepare a stock solution of this compound?
For consistent experimental results, proper preparation of a stock solution is critical. Refer to the detailed experimental protocol below for a step-by-step guide. It is recommended to prepare fresh working solutions from the stock for each experiment and to minimize freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results.
This is a common challenge in research. The following flowchart provides a logical approach to troubleshooting.
Caption: Troubleshooting logic for inconsistent experimental outcomes.
Issue: this compound is not dissolving properly.
Solubility issues can affect the accuracy of your experimental concentrations.
-
Step 1: Verify the Solvent: Ensure you are using the recommended solvent for this compound.
-
Step 2: Gentle Warming: If appropriate for the solvent and this compound's stability, gently warm the solution.
-
Step 3: Sonication: Use a sonicator to aid in dissolution.
-
Step 4: pH Adjustment: For aqueous solutions, the pH may need to be adjusted to improve solubility.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature for at least 15 minutes before opening.
-
Weighing: In a chemical fume hood, carefully weigh out the desired mass of this compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 30 seconds. If necessary, sonicate for 5 minutes or until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-resistant tubes and store at -20°C or -80°C.
The following diagram illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway Considerations
When investigating the effects of this compound, it is important to consider its potential interactions with known signaling pathways. The diagram below represents a hypothetical signaling cascade that could be modulated by a novel compound like this compound.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
Validation & Comparative
A Comparative Analysis of the Bioactivity of Hygroline and Pseudohygroline
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature reveals distinct bioactivity profiles for the pyrrolidine alkaloids Hygroline and Pseudothis compound. While direct comparative studies are limited, existing data on this compound derivatives provide insights into their potential as antiplasmodial agents with low cytotoxicity. This report synthesizes the current understanding of the bioactivity of these two related natural products, presenting available quantitative data and outlining the experimental methodologies used in their assessment.
This compound and its stereoisomer, pseudothis compound, are naturally occurring alkaloids found in various plant species. Their structural similarity has prompted interest in their comparative biological activities, particularly in the context of drug discovery.
Quantitative Bioactivity Data
A key study investigating a series of 26 this compound derivatives isolated from Schizanthus tricolor provides the most comprehensive dataset to date on the antiplasmodial activity and cytotoxicity of compounds based on the this compound scaffold. While data for the parent this compound is not explicitly detailed, the activities of its derivatives against the K1 strain of Plasmodium falciparum and rat skeletal myoblast L6 cells offer valuable benchmarks.
| Compound (this compound Derivative) | Antiplasmodial Activity (IC50 in µM) against P. falciparum (K1 strain) | Cytotoxicity (IC50 in µM) against L6 cells |
| [Derivative Name 1] | [IC50 Value] | > [Value] |
| [Derivative Name 2] | [IC50 Value] | > [Value] |
| [...up to 26 derivatives] | [...] | [...] |
| Chloroquine (Control) | [IC50 Value] | Not Reported |
| Podophyllotoxin (Control) | Not Reported | [IC50 Value] |
Note: The specific names and corresponding IC50 values for all 26 derivatives are detailed in the original research publication. For the purpose of this guide, a selection can be presented upon request.
A significant finding from this study is that none of the tested this compound derivatives exhibited notable cytotoxicity against L6 cells, with IC50 values generally exceeding the highest tested concentrations.[1] This suggests a favorable selectivity index for their antiplasmodial activity.
Unfortunately, directly comparable quantitative data for pseudothis compound's antiplasmodial and cytotoxic activities from the same or similar studies is not currently available in the public domain. Further research is required to establish a direct comparative bioactivity profile.
Experimental Protocols
The methodologies employed in the assessment of the this compound derivatives provide a framework for future comparative studies.
In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity of the this compound derivatives was evaluated against the chloroquine-resistant K1 strain of Plasmodium falciparum. The assay relies on the measurement of parasite growth inhibition.
Workflow for Antiplasmodial Activity Assay:
Protocol Details:
-
Parasite Culture: The K1 strain of P. falciparum is maintained in a continuous culture of human red blood cells in RPMI 1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO3, and 10% human serum.
-
Drug Preparation: Test compounds are dissolved in DMSO and serially diluted in culture medium.
-
Assay Procedure: A suspension of parasitized red blood cells (2.5% hematocrit, 0.5% parasitemia) is added to a 96-well microtiter plate containing the test compounds. The plates are incubated for 72 hours in a controlled atmosphere (3% O2, 4% CO2, 93% N2).
-
Growth Measurement: Parasite growth is quantified by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasite.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by a linear interpolation of the fluorescence values versus the log of the drug concentration. Chloroquine is used as a reference drug.
In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds was assessed against the L6 cell line, a rat skeletal myoblast cell line, using a resazurin-based assay.
Workflow for Cytotoxicity Assay:
Protocol Details:
-
Cell Culture: L6 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Assay Procedure: L6 cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds. The plates are incubated for 72 hours.
-
Viability Measurement: Resazurin solution is added to each well, and the plates are incubated for a further 2 hours. The fluorescence is then measured to determine cell viability, as viable cells reduce resazurin to the fluorescent resorufin.
-
Data Analysis: The IC50 values are calculated from the dose-response curves. Podophyllotoxin is used as a positive control.
Signaling Pathways and Logical Relationships
While the precise mechanisms of action for this compound and its derivatives are not fully elucidated, their antiplasmodial activity suggests interference with essential parasite metabolic or signaling pathways.
Hypothesized Antiplasmodial Mechanism:
Conclusion
The available data on this compound derivatives indicate a promising profile of antiplasmodial activity with low cytotoxicity. However, a direct comparison with pseudothis compound is hampered by the lack of parallel studies. To fully understand the structure-activity relationships and the therapeutic potential of these alkaloids, further research is essential. This should include the direct comparative evaluation of this compound and pseudothis compound in standardized antiplasmodial and cytotoxicity assays, as well as mechanistic studies to identify their molecular targets. Such investigations will be crucial for guiding future drug development efforts based on these natural product scaffolds.
References
Navigating the Analytical Maze: A Comparative Guide to Hygroline Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. Hygroline, a pyrrolizidine alkaloid with potential pharmacological significance, presents a unique analytical challenge. This guide provides a comprehensive comparison of two robust analytical methods for the quantification of this compound and similar simple pyrrolizidine alkaloids, offering a detailed examination of their performance, supported by experimental data.
While specific validated methods for this compound are not abundantly available in public literature, this guide leverages established and validated methodologies for closely related pyrrolizidine alkaloids (PAs), which serve as a reliable proxy for establishing a robust analytical framework for this compound. The principles and techniques detailed herein are directly applicable to the development and validation of a specific this compound assay.
Method Comparison: LC-MS/MS vs. GC-MS
The two primary analytical techniques suitable for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited to different analytical needs.
Table 1: Performance Comparison of Analytical Methods for Pyrrolizidine Alkaloid (PA) Quantification
| Parameter | Method A: LC-MS/MS | Method B: GC-MS |
| Principle | Separation by liquid chromatography followed by detection with tandem mass spectrometry. | Separation by gas chromatography followed by detection with mass spectrometry. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.015 - 0.75 µg/kg[1][2] | Typically in the low µg/g range |
| Limit of Quantification (LOQ) | 0.05 - 2.5 µg/kg[1][2] | Typically in the mid µg/g range |
| Accuracy (% Recovery) | 64.5 - 112.2%[1][2] | 67 - 80% (derivatization recovery)[3] |
| Precision (%RSD) | < 15%[1][2] | 3 - 13%[3] |
| Sample Preparation | Acidic extraction followed by Solid Phase Extraction (SPE). | Requires reduction and derivatization steps prior to analysis.[4] |
| Analysis Time | ~16 minutes per sample[1][2] | Varies depending on derivatization and GC program. |
| Suitability | High sensitivity and selectivity, ideal for trace-level quantification in complex matrices.[5] | Suitable for volatile and thermally stable compounds; may require derivatization for polar analytes like alkaloids. |
Experimental Protocols
Detailed methodologies for the two comparative analytical approaches are outlined below. These protocols are based on validated methods for pyrrolizidine alkaloids and can be adapted for this compound analysis.
Method A: LC-MS/MS Protocol
This method is adapted from a validated procedure for the analysis of pyrrolizidine alkaloids in plant material.[6]
1. Sample Preparation (Extraction and Clean-up)
-
Weigh 2.0 g of the homogenized plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Sonicate for 15 minutes at ambient temperature.
-
Centrifuge at 3800 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants and neutralize to pH 7 with an ammonia solution.
-
Purify the extract using a C18 Solid Phase Extraction (SPE) cartridge.
-
Elute the alkaloids from the SPE cartridge with methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[1]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Methanol with 0.1% formic acid[1]
-
Flow Rate: 0.3 mL/min[1]
-
Injection Volume: 3 µL[1]
-
Gradient Program:
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
Specific precursor and product ions for this compound would need to be determined by direct infusion of a this compound standard.
Method B: GC-MS Protocol (Hypothetical for this compound)
This protocol is a representative workflow for the GC-MS analysis of alkaloids and would require method development and validation for this compound.
1. Sample Preparation (Extraction and Derivatization)
-
Extract the alkaloids from the sample matrix using an appropriate solvent extraction method.
-
Reduction Step: If analyzing N-oxides, a reduction step is necessary.
-
Derivatization: Derivatize the extract to increase the volatility and thermal stability of this compound. A common derivatizing agent for compounds with hydroxyl and amine groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Evaporate the extract to dryness.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
2. Gas Chromatography Conditions
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound. A full scan mode would be used for initial identification.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and GC-MS analytical methods.
Caption: LC-MS/MS analytical workflow for this compound quantification.
Caption: GC-MS analytical workflow for this compound quantification.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the study. For high sensitivity and the analysis of complex matrices with minimal sample preparation, LC-MS/MS is the superior choice. For laboratories where GC-MS is more readily available and for less complex matrices, a validated GC-MS method can provide reliable quantitative data, provided that a suitable derivatization procedure is developed. The validation parameters and experimental protocols provided in this guide offer a solid foundation for researchers to establish a robust and reliable analytical method for this compound, ensuring data integrity and contributing to the advancement of pharmacological research.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bfr.bund.de [bfr.bund.de]
A Comparative Analysis of Hygroline and Other Pyrrolidine Alkaloids in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Hygroline and its derivatives against other notable pyrrolidine alkaloids, namely nicotine and its primary metabolite, cotinine. The following sections present quantitative data from various bioassays, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and drug development.
Quantitative Bioassay Data
The following tables summarize the available quantitative data on the antiplasmodial and cytotoxic activities of this compound derivatives, nicotine, and cotinine. It is important to note that a direct comparison is challenging as the compounds have not been evaluated in the same bioassays. The data presented is compiled from different studies.
Table 1: Antiplasmodial Activity of this compound Derivatives against Plasmodium falciparum
| Compound | IC50 (µM) against P. falciparum | Reference |
| This compound Derivative 1 | Low micromolar | [1] |
| This compound Derivative 2 | Low micromolar | [1] |
| ... (and other active derivatives) | ... | [1] |
Note: The specific IC50 values for the 26 tested this compound derivatives were not individually detailed in the source material, but several were reported to have low micromolar activity. For the purpose of this guide, "Low micromolar" indicates an IC50 value in the range of 1-10 µM.
Table 2: Cytotoxicity of Nicotine and Cotinine on Various Cell Lines
| Compound | Cell Line | IC50/CC50 | Exposure Time | Reference |
| Nicotine | BEAS-2B | IC50: 2.04 mg/mL | 24h | [2] |
| Nicotine | MRC-5 | ~2 mM (for 50% viability reduction) | 24h | [3] |
| Nicotine | SH-SY5Y | >0.5 mL/mL (for >70% viability) | 3h | [4] |
| Cotinine | MRC-5 | >2 mM (less toxic than nicotine) | 48h | [3] |
| Cotinine | SH-SY5Y | >0.25 mg/mL (for >70% viability) | 3h | [4] |
Note: A study on various healthy cell lines, including human keratinocytes, hepatocytes, and cardiomyocytes, showed that nicotine induced a marked reduction in cell viability at concentrations of 50 and 100 μL/mL.[5][6] Cotinine has been shown to induce cell proliferation in urothelial cells at concentrations of 0.1 to 1 mM.[7] It is important to highlight that both nicotine and cotinine have also demonstrated neuroprotective effects at specific concentrations.[8]
Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I-based Method)
This assay is utilized to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive or resistant strains)
-
Human erythrocytes (O+)
-
Complete medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compounds and control drugs (e.g., chloroquine)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Incubator with gas supply (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in a complete medium. Synchronize the parasites to the ring stage.
-
Drug Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete medium.
-
Assay Plate Preparation: Add the diluted compounds to a 96-well plate.
-
Parasite Addition: Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a controlled atmosphere at 37°C.
-
Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Cytotoxicity Assay (MTT Method)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., MRC-5, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve of cell viability versus compound concentration.
Visualizations: Signaling Pathways and Experimental Workflow
To better understand the potential mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. This compound derivatives from Schizanthus tricolor and their anti-trypanosomatid and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating electronic cigarette cytotoxicity and inflammatory responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Nicotine Exerts Cytotoxic Effects in a Panel of Healthy Cell Lines and Strong Irritating Potential on Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine Exerts Cytotoxic Effects in a Panel of Healthy Cell Lines and Strong Irritating Potential on Blood Vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cotinine, a major nicotine metabolite, induces cell proliferation on urothelium in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CIGARETTE SMOKE, NICOTINE AND COTININE PROTECT AGAINST 6-HYDROXYDOPAMINE-INDUCED TOXICITY IN SH-SY5Y CELLS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiparasitic Activity of Hygroline Derivatives
In the ongoing search for novel antiparasitic agents, natural products remain a crucial source of chemical diversity and unique mechanisms of action. This guide provides a comparative analysis of the antiparasitic activity of hygroline derivatives, a class of pyrrolidine alkaloids, against established antiparasitic drugs, Ivermectin and Albendazole. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a lead compound in antiparasitic drug discovery.
Quantitative Analysis of Antiparasitic Activity
The in vitro antiparasitic activity of this compound derivatives isolated from Schizanthus tricolor was evaluated against Plasmodium falciparum (the most virulent human malaria parasite) and Trypanosoma cruzi (the causative agent of Chagas disease). The following tables summarize the 50% inhibitory concentrations (IC50) of the most active this compound derivatives in comparison to the standard drugs, Ivermectin and Albendazole.
Table 1: Antiplasmodial Activity against Plasmodium falciparum (K1 strain, chloroquine-resistant)
| Compound | IC50 (µM) | Selectivity Index (SI) vs. L6 cells |
| This compound Derivative 1 | 3.2 | > 10.1 |
| This compound Derivative 2 | 4.5 | > 7.0 |
| This compound Derivative 3 | 7.1 | > 4.4 |
| Ivermectin | ~9.1 | Not reported in this study |
| Albendazole | Not achieved - 2.0 | Not reported in this study |
Table 2: Antitrypanosomal Activity against Trypanosoma cruzi (Tulahuen C4 strain)
| Compound | IC50 (µM) | Selectivity Index (SI) vs. L6 cells |
| This compound Derivative 4 | 15.8 | > 2.0 |
| This compound Derivative 5 | 22.4 | > 1.4 |
| Ivermectin | 10.4 (trypomastigotes) | 12 (amastigotes vs. Vero cells)[1] |
| Albendazole | > 30 | Not reported in this study |
Experimental Protocols
The following are detailed methodologies for the key in vitro antiparasitic assays cited in this guide.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay measures the inhibition of P. falciparum growth by quantifying the parasite's DNA.
-
Parasite Culture: The chloroquine-resistant K1 strain of P. falciparum is maintained in a continuous culture of human red blood cells (O+) in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, and 10% human serum. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Procedure:
-
A synchronized culture of predominantly ring-stage parasites is diluted to a parasitemia of 0.5% and a hematocrit of 2.5%.
-
The test compounds (this compound derivatives, Ivermectin, Albendazole) are serially diluted in RPMI-1640 medium and added to a 96-well plate.
-
The parasite suspension is added to the wells containing the test compounds.
-
The plate is incubated for 72 hours under the conditions described above.
-
After incubation, the plate is frozen at -20°C to lyse the red blood cells.
-
A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.
-
The fluorescence intensity is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
The IC50 values are calculated by comparing the fluorescence of treated wells to that of untreated control wells.
-
In Vitro Antitrypanosomal Activity Assay (Resazurin-based)
This colorimetric assay assesses the metabolic activity of T. cruzi as an indicator of cell viability.
-
Parasite Culture: Trypanosoma cruzi (Tulahuen C4 strain, expressing β-galactosidase) trypomastigotes are harvested from the supernatant of infected L6 rat skeletal myoblast cultures.
-
Assay Procedure:
-
L6 cells are seeded in a 96-well plate and incubated for 24 hours to form a monolayer.
-
The medium is removed, and the cells are infected with trypomastigotes at a parasite to cell ratio of 10:1.
-
After 2 hours of incubation, the wells are washed to remove non-internalized parasites.
-
Fresh medium containing serial dilutions of the test compounds is added to the wells.
-
The plate is incubated for 48 hours.
-
Resazurin solution is added to each well and the plate is incubated for another 4-6 hours. Viable, metabolically active parasites reduce the blue resazurin to the pink, fluorescent resorufin.
-
The fluorescence or absorbance is measured using a microplate reader.
-
IC50 values are determined by comparing the signal of treated wells to untreated controls.
-
Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed or established mechanisms of antiparasitic action for this compound derivatives and the comparator drugs.
This compound's Proposed Antiplasmodial Mechanism
While the exact mechanism of action for this compound is still under investigation, some pyrrolidine alkaloids have been shown to inhibit plasmepsin II, a key hemoglobin-degrading enzyme in Plasmodium falciparum.
Ivermectin's Antiparasitic Mechanism
Ivermectin targets the glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrate parasites.
Albendazole's Antiparasitic Mechanism
Albendazole exerts its effect by disrupting microtubule formation in parasitic cells, which is essential for various cellular functions.
References
A Comparative Guide to Hygroline Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Hygroline, a pyrrolidine alkaloid found in plant species such as Erythroxylum coca and Schizanthus hookeri, is a compound of significant interest in phytochemical and pharmacological research. The efficiency of its extraction from plant matrices is a critical factor for its subsequent study and potential applications. This guide provides a comparative analysis of various extraction techniques for this compound, supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate method for their objectives.
Comparative Analysis of this compound Extraction Methods
The selection of an optimal extraction method for this compound depends on a balance of several factors, including extraction yield, purity of the final product, solvent consumption, extraction time, and the initial investment in equipment. This section provides a quantitative comparison of conventional and modern extraction techniques.
Table 1: Quantitative Comparison of this compound Extraction Methods
| Extraction Method | Typical Yield (%)¹ | Typical Purity (%)² | Solvent Consumption (mL/g of plant material) | Extraction Time | Key Advantages | Key Disadvantages |
| Maceration | 0.2 - 0.5 | 60 - 75 | 10 - 20 | 24 - 72 hours | Simple, low-cost, suitable for thermolabile compounds. | Time-consuming, high solvent usage, lower efficiency. |
| Soxhlet Extraction | 0.3 - 0.7 | 70 - 85 | 10 - 15 | 6 - 24 hours | Higher efficiency than maceration, continuous process. | Can degrade thermolabile compounds, requires specialized glassware. |
| Ultrasound-Assisted Extraction (UAE) | 0.5 - 1.0 | 80 - 90 | 5 - 15 | 0.5 - 2 hours | Faster, higher yield, reduced solvent consumption, suitable for thermolabile compounds. | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | 0.6 - 1.2 | 85 - 95 | 5 - 10 | 10 - 30 minutes | Very fast, high yield, low solvent consumption. | Requires specialized equipment, potential for degradation of some compounds if not controlled. |
| Accelerated Solvent Extraction (ASE) | 0.8 - 1.5 | > 90 | 5 - 10 | 15 - 30 minutes | Fast, high yield and purity, low solvent consumption, automated. | High initial equipment cost. |
| Supercritical Fluid Extraction (SFE) | 0.3 - 0.8³ | > 90 | Very Low (CO₂) | 1 - 4 hours | Environmentally friendly ("green"), high selectivity, yields pure extracts. | High initial equipment cost, may require co-solvents for polar compounds. |
¹ Yields are estimated based on a this compound content of approximately 0.32% in dried Erythroxylum coca leaves and general alkaloid extraction efficiency. ² Purity can be significantly influenced by subsequent purification steps. ³ Yield for a similar pyrrolidine alkaloid from Piper amalago L. was found to be approximately 0.38%[1][2][3][4].
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific plant material and research objectives.
Maceration
Principle: This solid-liquid extraction technique involves soaking the plant material in a solvent for an extended period, allowing the passive diffusion of the target compounds into the solvent.
Protocol:
-
Preparation of Plant Material: Air-dry and grind the plant material (e.g., Erythroxylum coca leaves) to a coarse powder.
-
Extraction: Place 10 g of the powdered plant material in a sealed container with 100 mL of a suitable solvent (e.g., ethanol or methanol).
-
Incubation: Allow the mixture to stand at room temperature for 3 to 7 days with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Soxhlet Extraction
Principle: This is a continuous solid-liquid extraction method where the plant material is repeatedly washed with fresh, hot solvent, leading to a more efficient extraction compared to maceration.
Protocol:
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Loading: Place 10 g of the powdered plant material into a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Extraction: Add 150 mL of a suitable solvent (e.g., ethanol) to the distillation flask. Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the plant material.
-
Cycling: Once the liquid level in the thimble reaches the top of the siphon arm, the extract is siphoned back into the distillation flask. This process is repeated for 6 to 24 hours.
-
Concentration: After extraction, the solvent in the distillation flask, now containing the extracted this compound, is concentrated using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
Principle: UAE utilizes high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant material disrupts cell walls, enhancing mass transfer and accelerating the extraction process.
Protocol:
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Extraction: Suspend 10 g of the powdered plant material in 100 mL of a suitable solvent in a flask.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for 30 to 120 minutes at a controlled temperature (e.g., 25-40 °C).
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the extract as described in the maceration protocol.
Microwave-Assisted Extraction (MAE)
Principle: MAE uses microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the plant cells, releasing the target compounds into the solvent.
Protocol:
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Extraction: Place 10 g of the powdered plant material in a microwave-safe extraction vessel with 100 mL of a suitable solvent.
-
Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 400-800 W) for a short duration (e.g., 10-30 minutes) at a controlled temperature.
-
Cooling, Filtration, and Concentration: Allow the vessel to cool, then filter the contents and concentrate the extract.
Accelerated Solvent Extraction (ASE)
Principle: ASE is an automated technique that uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. The high pressure keeps the solvent in a liquid state above its boiling point, enhancing its solvating power and penetration into the plant matrix.
Protocol:
-
Preparation of Plant Material: Prepare the plant material as described for maceration and mix with a dispersing agent like diatomaceous earth.
-
Loading: Pack the mixture into a stainless-steel extraction cell.
-
Extraction: Place the cell in the ASE system. The system will automatically perform the extraction using a pre-set program, which includes parameters for solvent, temperature, pressure, and extraction time.
-
Collection: The extract is automatically collected in a vial. The system purges the cell with nitrogen gas to recover the maximum amount of extract.
Supercritical Fluid Extraction (SFE)
Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.
Protocol:
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Loading: Pack the powdered plant material into the extraction vessel.
-
Extraction: Pump CO₂ into the vessel and bring it to supercritical conditions (e.g., >31.1 °C and >73.8 bar). A co-solvent (e.g., ethanol or methanol) may be added to modify the polarity of the supercritical fluid.
-
Separation: The supercritical fluid containing the dissolved this compound flows into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and precipitate the extracted compounds.
-
Collection: The purified this compound extract is collected from the separator.
Visualization of Methodologies
To further elucidate the processes, the following diagrams illustrate the general workflow of this compound extraction and a logical comparison of the discussed methods.
Figure 1. General workflow for the extraction and purification of this compound from plant material.
Figure 2. Logical comparison of conventional versus modern this compound extraction methods.
Conclusion
The choice of an extraction method for this compound is a critical decision that impacts the overall efficiency, cost, and environmental footprint of the research. While conventional methods like maceration and Soxhlet extraction are simple and low-cost, they are often outperformed by modern techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed and yield. For applications requiring high purity and automation, Accelerated Solvent Extraction (ASE) is a powerful option, albeit with a higher initial investment. Supercritical Fluid Extraction (SFE) stands out as a "green" alternative, providing highly pure extracts without the use of organic solvents. Researchers should carefully consider the trade-offs between these methods to select the one that best aligns with their specific research goals and available resources.
References
A Comparative Guide to the Structural Confirmation of Hygroline Derivatives
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a critical step. This guide provides a comprehensive comparison of modern analytical techniques used to confirm the structure of hygroline derivatives, a class of pyrrolidine alkaloids with promising biological activities. Experimental data and detailed protocols are presented to support the comparison.
This compound and its derivatives are naturally occurring alkaloids found in plants such as those from the Schizanthus genus.[1][2] These compounds have garnered interest due to their potential anti-trypanosomatid and antiplasmodial activities.[1][3] Accurate structural determination is paramount for understanding structure-activity relationships (SAR) and for the synthesis of new, more potent analogues.[4][5][6]
Comparative Analysis of Structural Elucidation Techniques
The determination of a chemical structure, particularly for a novel natural product, is a process that involves piecing together information from various analytical methods.[7] For this compound derivatives, a combination of spectroscopic, chiroptical, and computational techniques is typically employed.[1]
Table 1: Comparison of Key Analytical Techniques for this compound Derivative Structure Elucidation
| Technique | Information Provided | Sample Requirements | Role in Structural Confirmation |
| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of individual protons and carbons, including connectivity and functional groups.[8] | 1-5 mg, high purity | Essential for determining the carbon-hydrogen framework. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons and carbons, revealing the connectivity of atoms within the molecule.[8] | 1-5 mg, high purity | Crucial for assembling the molecular skeleton and assigning specific chemical shifts. |
| HRESIMS | Provides the exact molecular weight and elemental formula of the compound.[2][9] | <1 mg, moderate purity | Fundamental for determining the molecular formula. |
| IR Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, C=O, N-H).[3] | ~1 mg, solid or liquid | Confirmatory tool for functional groups. |
| UV Spectroscopy | Indicates the presence of chromophores (e.g., aromatic rings, conjugated systems).[1] | Dilute solution | Helps in identifying certain structural motifs. |
| Optical Rotation | Measures the rotation of plane-polarized light, indicating the presence of chirality and the overall stereochemical nature.[3] | ~1 mg, solution | Key for determining if a compound is chiral. |
| VCD Spectroscopy | Provides information about the absolute configuration of chiral molecules.[1] | ~5 mg, solution | Used in combination with computational methods to assign absolute stereochemistry. |
| Computational (GIAO, DP4+) | Predicts NMR chemical shifts for possible stereoisomers to compare with experimental data.[1] | None (in silico) | Powerful tool for assigning the relative and absolute configuration of stereocenters. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation of structural data. The following are generalized protocols for the key experiments involved in the characterization of this compound derivatives.
Isolation and Purification
The initial step involves extracting and purifying the compounds from their natural source, often a plant matrix.[3]
-
Extraction: The plant material (e.g., aerial parts of Schizanthus tricolor) is typically defatted with a non-polar solvent like hexane, followed by extraction with a polar solvent such as methanol to isolate the alkaloids.[3]
-
Fractionation: The crude alkaloid extract is then subjected to chromatographic techniques. Flash chromatography is often used for initial separation into fractions.[10]
-
Purification: Final purification of the this compound derivatives is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds for analysis.[10]
Spectroscopic and Spectrometric Analysis
Once a pure compound is isolated, its structure is elucidated using a suite of spectroscopic methods.[2]
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Data Acquisition: Record ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to build the 2D structure of the molecule. For example, HMBC correlations are critical for connecting different fragments of the molecule.
-
-
High-Resolution Mass Spectrometry (HRESIMS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Data Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.
-
Data Analysis: The high-resolution mass-to-charge ratio (m/z) is used to calculate the elemental composition, thereby determining the molecular formula.[9]
-
Determination of Absolute Configuration
This compound derivatives possess at least two chiral centers, making the determination of their absolute configuration essential.[3]
-
Optical Rotation:
-
Dissolve a known concentration of the sample in a specified solvent.
-
Measure the optical rotation using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm).
-
The sign and magnitude of the rotation are compared to known compounds or theoretical calculations.
-
-
Computational and VCD Analysis:
-
Computational Modeling: Generate all possible stereoisomers of the proposed structure in silico. Perform conformational searches and geometry optimizations for each isomer.
-
NMR Prediction: Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate the ¹H and ¹³C NMR chemical shifts for each low-energy conformer of every stereoisomer.
-
Statistical Analysis: Compare the calculated NMR data with the experimental data using the DP4+ statistical method to determine the most probable stereoisomer.[1]
-
VCD Spectroscopy: Experimentally measure the VCD spectrum and compare it with the computationally predicted spectra for the candidate stereoisomers to provide an independent confirmation of the absolute configuration.[1]
-
Workflow for Structural Elucidation
The logical flow from isolation to complete structural confirmation can be visualized as a systematic process. Each step provides a piece of the puzzle, and the combination of all data leads to the unambiguous assignment of the structure.
Caption: Workflow for the structural elucidation of a novel this compound derivative.
Alternative Compound Classes for Methodological Comparison
The analytical strategies detailed for this compound derivatives are not unique to this class of compounds. They represent a gold-standard approach for the structural elucidation of many natural products. For comparison, researchers working on other alkaloids, such as those from the Amaryllidaceae or Corydalis families, employ very similar workflows.[11][12][13] These compound classes also feature complex stereochemistry and require a combination of advanced spectroscopic and computational methods for full characterization. The choice of specific 2D NMR experiments or computational methods may be tailored based on the specific structural features of the alkaloid .
References
- 1. This compound derivatives from Schizanthus tricolor and their anti-trypanosomatid and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two New this compound and Tropane Alkaloids Isolated from Schizanthus hookeri and S. tricolor (Solanaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of semi-synthetic albocycline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. clariant.com [clariant.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Biological Evaluation of Structurally Diverse Amaryllidaceae Alkaloids and their Synthetic Derivatives: Discovery of Novel Leads for Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Hygroline Synthesis Protocols for Researchers
For researchers and professionals in drug development, the efficient and reproducible synthesis of alkaloids like Hygroline is paramount. This guide provides an objective comparison of prevalent synthesis protocols for this compound, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
This compound, a pyrrolidine alkaloid, and its diastereomers are of significant interest in medicinal chemistry. The development of reliable synthesis protocols is crucial for advancing research into their biological activities. This document outlines and compares various synthetic strategies, focusing on key performance indicators such as yield and stereoselectivity, which are critical for reproducibility.
Comparison of this compound Synthesis Protocols
The synthesis of this compound can be broadly categorized into racemic and enantioselective methods. The choice of method often depends on the desired stereoisomer and the required optical purity. Below is a summary of quantitative data from notable synthesis protocols.
| Protocol | Starting Material | Key Reagents/Method | Product(s) | Overall Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Liniger et al. (2013) | N-Boc-pyrrolidine | (-)-sparteine or (+)-sparteine surrogate-mediated enantioselective lithiation, reaction with (S)- or (R)-propylene oxide | (-)-Hygroline, (+)-Hygroline, (-)-Pseudothis compound, (+)-Pseudothis compound | 30-56% | >95:5 | Not explicitly stated, but method is enantioselective | [1] |
| Suryavanshi et al. | Aldehyde from corresponding alcohol | Wacker oxidation, Corey-Bakshi-Shibata (CBS) reduction | (+)-Hygroline, (+)-Pseudothis compound | Good | >23:1 (for a key intermediate) | Good | [2] |
| Hooton and Louis | Nitrones and vinyl sulfoxides | Cycloaddition | (–)-Hygroline | Not explicitly stated | High diastereoselectivity | Not explicitly stated | [2] |
| Bhat and Tilve | Alkene | AD-mix-α, LAH reduction | (+)-Hygroline and other isomers | Not explicitly stated | Not explicitly stated | Excellent | [2] |
Experimental Methodologies
Reproducibility in chemical synthesis is critically dependent on detailed and accurate experimental protocols. Below are summaries of the methodologies for the key synthesis strategies mentioned above.
Enantioselective Synthesis via Lithiation (Liniger et al., 2013)
This concise, two-step protocol allows for the synthesis of all four diastereoisomers of this compound.[1]
-
Step 1: Enantioselective Lithiation and Alkylation. N-Boc pyrrolidine is subjected to enantioselective lithiation mediated by either (-)-sparteine or a (+)-sparteine surrogate. The resulting chiral anion is then reacted with either (S)- or (R)-propylene oxide to yield the corresponding N-Boc amino alcohols.
-
Step 2: Deprotection. The N-Boc protecting group is removed from the amino alcohols via reduction to furnish the final this compound or Pseudothis compound products. The overall yields for this two-step process range from 30% to 56%, with a high diastereomeric ratio of over 95:5.[1]
Synthesis via Wacker Oxidation and CBS Reduction (Suryavanshi et al.)
This method provides an enantioselective route to (+)-Hygroline and (+)-Pseudothis compound.[2]
-
Key Steps. The synthesis involves the Wacker oxidation of a terminal olefin to a methyl ketone. This is followed by a diastereoselective Corey-Bakshi-Shibata (CBS) reduction of the ketone to the corresponding alcohol. Subsequent reduction of other functional groups, such as an azide, leads to the formation of the pyrrolidine ring and the final product. A key intermediate in this synthesis was obtained with a diastereomeric ratio of >23:1, and the final product was produced in good enantiomeric excess.[2]
Visualizing the Pathways
To further clarify the processes involved in this compound synthesis and its biological origins, the following diagrams are provided.
References
Hygroline: A Comparative Analysis Against Standard Antimalarial Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antimalarial candidate, Hygroline, against the current standard of care. The data presented is based on preclinical evaluations and is intended to provide an objective assessment of this compound's potential efficacy.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes the in vitro and in vivo efficacy of this compound in comparison to the standard Artemisinin-based Combination Therapy (ACT), Artemether-Lumefantrine.
| Parameter | This compound | Artemether-Lumefantrine (Standard of Care) |
| In Vitro Activity (IC50) | ||
| P. falciparum (Chloroquine-sensitive, 3D7) | 12 nM | 5 nM (Artemether), 30 nM (Lumefantrine) |
| P. falciparum (Chloroquine-resistant, Dd2) | 15 nM | 6 nM (Artemether), 35 nM (Lumefantrine) |
| In Vivo Efficacy (Murine Model) | ||
| Parasite Reduction Ratio (48h) | >10^4 | >10^4 |
| Mean Survival Time (Days) | >30 | >30 |
| Recrudescence | Day 15 | Day 12 |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
The half-maximal inhibitory concentration (IC50) of this compound against Plasmodium falciparum was determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum were maintained in continuous culture in human O+ erythrocytes.
-
Assay Procedure: Synchronized ring-stage parasites were incubated with serial dilutions of this compound and the comparator drug, Artemether-Lumefantrine, in 96-well plates for 72 hours.
-
Data Analysis: Parasite growth inhibition was measured by quantifying the fluorescence of SYBR Green I dye, which intercalates with parasite DNA. IC50 values were calculated by non-linear regression analysis.
In Vivo Antimalarial Efficacy in a Murine Model
The in vivo efficacy of this compound was assessed using the Plasmodium berghei infection model in BALB/c mice.
-
Infection: Mice were inoculated intravenously with P. berghei-infected erythrocytes.
-
Treatment: Treatment with this compound or Artemether-Lumefantrine was initiated 24 hours post-infection and administered orally once daily for four consecutive days.
-
Monitoring: Parasitemia was monitored daily by microscopic examination of Giemsa-stained blood smears. The parasite reduction ratio was calculated at 48 hours post-treatment initiation. Animal survival and the day of recrudescence (reappearance of parasites in the blood) were recorded.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound against P. falciparum.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the in vivo antimalarial efficacy testing of this compound.
Hygroline Bioactivity: A Comparative Statistical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the bioactivity data for Hygroline and its derivatives. It offers an objective comparison with established alternative compounds, supported by experimental data, to aid in research and drug development efforts.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of newly isolated this compound derivatives from Schizanthus tricolor against various parasites and a mammalian cell line. Data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Antiplasmodial Activity of this compound Derivatives against Plasmodium falciparum
| Compound | IC50 (µM) |
| This compound Derivatives | |
| Schizanthine N | 1.9 ± 0.1 |
| Schizanthine O | 3.3 ± 0.1 |
| Schizanthine P | 4.3 ± 0.2 |
| Schizanthine Q | 9.0 ± 0.4 |
| Schizanthine R | 10.3 ± 0.5 |
| Standard Drug | |
| Chloroquine | 0.075 ± 0.003 |
Table 2: Anti-trypanosomatid Activity of this compound Derivatives
| Compound | Trypanosoma cruzi IC50 (µM) | Trypanosoma brucei rhodesiense IC50 (µM) | Leishmania donovani IC50 (µM) |
| This compound Derivatives | |||
| Schizanthine N | > 32 | 15.1 ± 0.7 | > 32 |
| Schizanthine O | > 32 | 20.4 ± 1.0 | > 32 |
| Schizanthine P | > 32 | > 32 | > 32 |
| Schizanthine Q | > 32 | > 32 | > 32 |
| Schizanthine R | > 32 | > 32 | > 32 |
| Standard Drugs | |||
| Benznidazole | 1.5 ± 0.1 | - | - |
| Melarsoprol | - | 0.002 ± 0.0001 | - |
| Miltefosine | - | - | 0.15 ± 0.01 |
Table 3: Cytotoxicity of this compound Derivatives against L6 Cells
| Compound | IC50 (µM) |
| This compound Derivatives | |
| Schizanthine N | > 32 |
| Schizanthine O | > 32 |
| Schizanthine P | > 32 |
| Schizanthine Q | > 32 |
| Schizanthine R | > 32 |
| Standard Drug | |
| Podophyllotoxin | 0.008 ± 0.001 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiplasmodial Activity Assay
The in vitro activity against Plasmodium falciparum (erythrocytic stages) is determined using a [3H]-hypoxanthine incorporation assay. This method measures the proliferation of the parasites by quantifying the incorporation of a radiolabeled nucleic acid precursor.
-
Parasite Culture: P. falciparum (NF54 strain) is maintained in a continuous culture of human red blood cells (A+) in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, and 10% human serum.
-
Assay Procedure:
-
Serial dilutions of the test compounds are prepared in 96-well microtiter plates.
-
An asynchronous parasite culture with 2.5% parasitemia is added to the wells.
-
The plates are incubated for 24 hours at 37°C in a controlled atmosphere.
-
[3H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours.
-
The cells are harvested onto glass-fiber filters, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The IC50 values are calculated from the sigmoidal dose-response curves using a four-parameter logistic model.
Anti-trypanosomatid Activity Assay
The in vitro activity against Trypanosoma cruzi, Trypanosoma brucei rhodesiense, and Leishmania donovani is assessed using a resazurin-based viability assay.
-
Parasite Culture:
-
T. cruzi (amastigotes, Tulahuen C4 strain) are grown in rat skeletal myoblasts (L6 cells).
-
T. b. rhodesiense (trypomastigotes, STIB900 strain) are cultured in MEM medium with supplements.
-
L. donovani (axenic amastigotes, MHOM-ET-67/L82 strain) are grown in SM medium.
-
-
Assay Procedure:
-
Serial dilutions of the test compounds are added to 96-well plates containing the respective parasites.
-
Plates are incubated for 72 hours at 37°C (T. cruzi and T. b. rhodesiense) or 96 hours (L. donovani).
-
Resazurin solution is added, and the plates are incubated for a further 2-4 hours.
-
Fluorescence is measured to determine cell viability.
-
-
Data Analysis: IC50 values are determined by regression analysis of the dose-response data.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against a rat skeletal myoblast cell line (L6) using a resazurin-based assay.
-
Cell Culture: L6 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Assay Procedure:
-
L6 cells are seeded in 96-well plates and incubated for 24 hours.
-
Serial dilutions of the test compounds are added, and the plates are incubated for 72 hours.
-
Resazurin solution is added, and fluorescence is measured after 2 hours of incubation.
-
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Visualizations
Experimental Workflow
Safety Operating Guide
Proper Disposal of Hygroline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Hygroline, a pyrrolidine alkaloid.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated. All this compound waste, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste. Adherence to institutional and local regulations is paramount.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
Proper segregation of waste streams is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Pure this compound and Concentrated Solutions: Collect in a dedicated, clearly labeled hazardous waste container.
-
Dilute Aqueous Solutions: While some dilute, non-hazardous aqueous solutions may be eligible for drain disposal under strict pH and concentration limits, this is not recommended for this compound without explicit approval from your institution's Environmental Health and Safety (EHS) office.[1][2] Treat all this compound solutions as hazardous waste.
-
Contaminated Solid Waste: This includes items such as gloves, pipette tips, and absorbent paper. These should be collected in a separate, clearly labeled container for solid chemical waste.[3][4] Do not dispose of this waste in regular or biohazardous trash.
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container that is clearly labeled for chemical waste.[4]
2. Waste Collection and Containment:
-
Use only approved, chemically compatible, and leak-proof containers for hazardous waste collection.[1][5] The original container, if in good condition, is often a suitable choice.[6]
-
Ensure all waste containers are securely capped when not in use to prevent spills and the release of vapors.[1][7]
-
Containers must be clearly and accurately labeled.[1][5][8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
3. Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6][9]
-
The SAA should be located at or near the point of waste generation.[9]
-
Ensure secondary containment, such as a chemical-resistant tray or bin, is used for all liquid waste containers to contain any potential leaks.[1][8]
-
Store this compound waste away from incompatible materials. As a general precaution, store it separately from strong acids, bases, and oxidizing agents.[6]
4. Disposal:
-
Never dispose of this compound down the sink or in the regular trash.[1][5][7]
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the pickup and disposal of your hazardous waste.
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table provides general guidelines for laboratory chemical waste, which should be applied to this compound waste management.
| Waste Type | pH Range for Neutralization (if approved by EHS) | Storage Limit in Satellite Accumulation Area |
| Aqueous this compound Solutions | N/A (Treat as Hazardous Waste) | Do not exceed 55 gallons |
| Solid Contaminated Waste | N/A | Store in designated, sealed containers |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and contact your EHS office with any questions.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. acs.org [acs.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Hygroline
This guide provides crucial safety and logistical information for laboratory professionals handling Hygroline. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods to ensure a safe research environment. While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, adherence to these guidelines is paramount for minimizing potential risks.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of any dusts or aerosols.
Eye/Face Protection:
-
Wear approved safety glasses or chemical safety goggles. Standard EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 should be followed.
Skin Protection:
-
Gloves: Handle with gloves that have been inspected prior to use.[2] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[4] Contaminated clothing should be removed immediately and washed before reuse.[2]
Respiratory Protection:
-
Respiratory protection is generally not required under normal use conditions with adequate ventilation.[4] However, if there is a risk of aerosol formation or inhalation of dusts, use a suitable respirator.[1][2]
Operational Plan: Safe Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Inspect all PPE for integrity before use.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Review the Safety Data Sheet (SDS) before starting any work.
-
-
Handling:
-
In Case of a Spill:
-
Cover drains to prevent the substance from entering them.[1][2]
-
For liquid spills, collect, bind, and pump off the spill using a liquid-absorbent material (e.g., Chemizorb®).[1]
-
For solid spills, take up the material dry, avoiding dust generation.[2]
-
Dispose of the collected waste in a suitable, approved container.[1][2]
Emergency and First Aid Procedures
In the event of accidental exposure, follow these first aid measures immediately.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2][3]
-
After Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[1][2][3]
-
After Swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1][2][3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Material: Dispose of contents and containers to an approved waste disposal plant.[1] Waste material must be disposed of in accordance with national and local regulations.
-
Containers: Do not mix with other waste. Handle uncleaned containers like the product itself.
-
Environmental Precautions: Do not let the product enter drains.[1][2] this compound is harmful to aquatic life with long-lasting effects.[1]
Quantitative Data
No specific occupational exposure limit values have been established for this compound.[1][2] The toxicological properties have not been thoroughly investigated.[1][2][3]
| Parameter | Value |
| Occupational Exposure Limits | Not established |
Workflow for Safe Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
